Pseudo RACK1
Description
Structure
2D Structure
Properties
Molecular Formula |
C144H225N43O34S3 |
|---|---|
Molecular Weight |
3198.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-5-amino-1-carboxypentyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C144H225N43O34S3/c1-10-76(6)115(186-128(206)98(49-52-110(152)190)171-120(198)94(45-30-59-160-142(154)155)166-118(196)86(149)73-223-224-74-87(150)119(197)183-108(72-188)135(213)184-114(75(4)5)136(214)175-99(50-53-112(192)193)129(207)187-117(78(8)12-3)139(217)181-105(133(211)182-107(141(220)221)68-113(194)195)66-82-71-165-90-40-21-18-37-85(82)90)137(215)174-93(43-24-28-57-147)127(205)185-116(77(7)11-2)138(216)180-104(65-81-70-164-89-39-20-17-36-84(81)89)132(210)177-102(63-79-33-14-13-15-34-79)130(208)172-97(48-51-109(151)189)125(203)179-106(67-111(153)191)134(212)170-96(47-32-61-162-144(158)159)121(199)168-95(46-31-60-161-143(156)157)122(200)173-100(54-62-222-9)126(204)167-92(42-23-27-56-146)124(202)178-103(64-80-69-163-88-38-19-16-35-83(80)88)131(209)169-91(41-22-26-55-145)123(201)176-101(140(218)219)44-25-29-58-148/h13-21,33-40,69-71,75-78,86-87,91-108,114-117,163-165,188H,10-12,22-32,41-68,72-74,145-150H2,1-9H3,(H2,151,189)(H2,152,190)(H2,153,191)(H,166,196)(H,167,204)(H,168,199)(H,169,209)(H,170,212)(H,171,198)(H,172,208)(H,173,200)(H,174,215)(H,175,214)(H,176,201)(H,177,210)(H,178,202)(H,179,203)(H,180,216)(H,181,217)(H,182,211)(H,183,197)(H,184,213)(H,185,205)(H,186,206)(H,187,207)(H,192,193)(H,194,195)(H,218,219)(H,220,221)(H4,154,155,160)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78-,86-,87-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 |
InChI Key |
LTAVZZKCZYNJEE-PMCSTDROSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Pseudo RACK1 Mechanism of Action in Protein Kinase C (PKC) Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein Kinase C (PKC) isozymes are critical mediators of signal transduction, translating a vast array of extracellular signals into cellular responses. The specificity of these responses is tightly controlled by the precise subcellular localization of activated PKC isozymes, a process mediated by anchoring proteins known as Receptors for Activated C Kinase (RACKs). This technical guide delves into a sophisticated autoregulatory mechanism governing the interaction between PKC and its anchoring proteins, centered on a concept known as the "pseudo RACK1" (pRACK1) site. We will elucidate that pRACK1 is not a distinct protein but an intramolecular sequence within PKC itself that mimics the RACK1 binding site. This guide details the mechanism of this "pseudoanchoring" site in maintaining PKC in an inactive state and its role in the activation cascade. Furthermore, we provide quantitative data, detailed experimental protocols for investigating this interaction, and visual diagrams of the signaling pathways to offer a comprehensive resource for professionals in cellular biology and drug development.
Introduction: The PKC-RACK1 Signaling Axis
The Protein Kinase C (PKC) family comprises serine/threonine kinases that are central to cellular signaling, regulating processes from cell proliferation and gene expression to inflammation and apoptosis.[1] The family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1][2] A key feature of PKC regulation is its translocation from the cytosol to specific subcellular compartments upon activation.[2] This translocation is not random; it is orchestrated by anchoring proteins that bind to activated PKC, ensuring the kinase is positioned in proximity to its specific substrates.
The first identified and best-characterized of these anchoring proteins is the Receptor for Activated C Kinase 1 (RACK1).[3] RACK1 is a highly conserved 36-kDa scaffold protein belonging to the WD40-repeat family, which forms a seven-bladed β-propeller structure.[4][5] This structure provides a versatile platform for protein-protein interactions, allowing RACK1 to act as a hub for numerous signaling pathways, including those involving PKCβII.[5][6] The interaction between activated PKC and RACK1 is crucial for the functional specificity of PKC signaling.[7]
A fascinating aspect of this interaction is the discovery of short sequences within PKC that are homologous to RACK1.[8][9] This observation led to the hypothesis of an autoregulatory mechanism, similar to the well-known pseudosubstrate inhibition of the PKC catalytic site. This guide focuses on this autoregulatory site, termed the pseudo-RACK1 or pseudoanchoring site, and its mechanism of action.
The this compound (pRACK1) Concept: An Intramolecular Switch
Contrary to what its name might suggest, this compound is not a separate protein entity. Instead, it is an autoregulatory sequence within the PKC molecule itself.[8][9] This region is homologous to a sequence on the RACK1 protein. The core of the pRACK1 mechanism is that in an inactive PKC conformation, this internal pseudo-RACK1 sequence physically interacts with the RACK-binding site on the same PKC molecule.[8][9][10] This intramolecular association effectively masks the RACK-binding site, preventing it from interacting with its cognate RACK1 anchoring protein.
This "pseudoanchoring" mechanism serves as another layer of regulation, ensuring that only correctly activated PKC can engage with its scaffolding proteins and be localized to the appropriate cellular sites.
Mechanism of Autoinhibition and Activation
The activation of conventional and novel PKC isozymes is initiated by receptor-mediated hydrolysis of membrane phospholipids, generating second messengers like diacylglycerol (DAG) and, for cPKCs, an influx of intracellular calcium (Ca²⁺).[2][11]
-
Inactive State: In the absence of these second messengers, PKC exists in a folded, inactive conformation in the cytosol. The pseudo-RACK1 sequence is bound to the RACK1-binding site, representing a state of intramolecular autoinhibition.[9]
-
Activation: The binding of DAG and Ca²⁺ to their respective domains (C1 and C2) on PKC induces a significant conformational change.[11] This change has two critical consequences: it displaces the pseudosubstrate from the catalytic site, activating the kinase, and it exposes the RACK-binding site by dislodging the pseudo-RACK1 sequence.[8][9]
-
RACK1 Binding and Translocation: With the RACK-binding site now accessible, PKC is free to associate with RACK1, which anchors the active enzyme to specific locations, such as the plasma membrane or cytoskeleton, thereby enabling the phosphorylation of localized substrates.[2][7]
Agonistic Action of Synthetic pRACK1 Peptides
Crucially, the pseudo-RACK1 hypothesis was substantiated by experiments using synthetic peptides. A peptide designed to mimic the sequence of the pseudo-RACK1 site in PKC was found to modulate PKC function directly.[8][10] This pRACK1 peptide, but not a homologous peptide from RACK1, was shown to bind and activate PKC even in the absence of traditional activators like DAG and Ca²⁺.[8][9]
This suggests the peptide acts as an agonist, likely by competing with the intramolecular pRACK1 sequence for binding to the RACK-binding site, thereby stabilizing an active conformation of the enzyme.[10] This finding provides a powerful chemical tool for studying PKC function and represents a potential avenue for therapeutic intervention.
Quantitative Data Summary
The study of the pRACK1 mechanism has generated quantitative data that underscores its biological relevance. The following table summarizes key findings from seminal studies.
| Parameter | Description | Value / Observation | Isozyme(s) | Reference |
| PKC Concentration | Concentration of rat brain PKC preparation used in binding assays. | ~5 nM | Mixed | [10] |
| Peptide Binding | The pRACK1 peptide derived from PKC binds to PKC isozymes immobilized on nitrocellulose. | Binding detected for β-PKC and ε-PKC. | β, ε | [10] |
| Peptide Agonism | The pRACK1 peptide activates PKC in the absence of standard activators. | Induces PKC autophosphorylation and substrate phosphorylation. | Not specified | [8][10] |
| In Vivo Effect | The pRACK1 peptide was tested for its ability to induce germinal vesicle breakdown (GVBD) in oocytes, a PKC-mediated process. | Induced GVBD in the absence of insulin stimulation. | Not specified | [10] |
| Peptide Specificity | A homologous peptide derived from the RACK1 sequence was tested for activity. | Did not modulate PKC function in vitro or in vivo. | Not specified | [8][9] |
Key Experimental Protocols
Investigating the pRACK1 mechanism requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol: In Vitro PKC-Peptide Binding Assay (Overlay Assay)
This protocol is adapted from methodologies used to demonstrate the direct interaction between PKC and the synthetic pRACK1 peptide.[10]
Objective: To determine if a specific PKC isozyme can directly bind to an immobilized synthetic peptide corresponding to the pRACK1 sequence.
Materials:
-
Synthetic pRACK1 peptide and control peptides (e.g., RACK1-homologous peptide).
-
Nitrocellulose membrane.
-
Purified PKC isozyme preparation (~5 nM).
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 0.2 M NaCl, 0.1 mM CaCl₂, 12 mM 2-mercaptoethanol, 0.1% PEG, protease inhibitors (e.g., leupeptin at 5 µg/ml, soybean trypsin inhibitor at 10 µg/ml).
-
Wash Buffer: Binding buffer without protease inhibitors.
-
Primary antibody specific to the PKC isozyme of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent (ECL).
Procedure:
-
Peptide Immobilization: Spot serial dilutions of the synthetic peptide (e.g., starting from 100 pmol) onto a dry nitrocellulose membrane. Allow to air dry completely.
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
PKC Incubation: Wash the membrane briefly with Binding Buffer. Incubate the membrane with the purified PKC preparation (e.g., ~5 nM in Binding Buffer) for 30 minutes at room temperature with gentle agitation.
-
Washing: Wash the membrane extensively with Wash Buffer (e.g., 3 x 10 minutes) to remove unbound PKC.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane as in step 4.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane extensively one final time. Apply the chemiluminescence reagent according to the manufacturer's instructions and visualize the signal using an appropriate imaging system. A positive signal on the spots indicates a direct interaction.
Protocol: In Vitro Kinase Activity Assay
Objective: To measure the effect of the pRACK1 peptide on the catalytic activity of PKC.
Materials:
-
Purified PKC isozyme.
-
Synthetic pRACK1 peptide.
-
PKC substrate (e.g., histone H1 or a specific peptide substrate).
-
Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, lipid vesicles (phosphatidylserine and DAG).
-
[γ-³²P]ATP.
-
Phosphocellulose paper or SDS-PAGE equipment.
-
Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup: Prepare reaction tubes on ice. For each reaction, add Kinase Buffer, the PKC substrate, and the desired concentration of the pRACK1 peptide or vehicle control.
-
Enzyme Addition: Add the purified PKC enzyme to each tube.
-
Initiate Reaction: Transfer tubes to a 30°C water bath to equilibrate. Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer.
-
Quantification:
-
Phosphocellulose: Wash the papers to remove unincorporated ATP, then measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE, dry the gel, and visualize the phosphorylated substrate using a phosphorimager.
-
-
Analysis: Compare the kinase activity in the presence of the pRACK1 peptide to the control conditions (basal, and fully activated with PS/DAG) to determine its agonistic effect.
Functional Implications and Therapeutic Potential
The pseudo-RACK1 autoregulatory mechanism provides a crucial checkpoint in PKC signaling, ensuring that the kinase is only directed to its anchoring proteins after receiving a bona fide activation signal.[8][9] This prevents spurious signaling and contributes to the high fidelity of the PKC pathway.
The ability of synthetic pRACK1 peptides to act as PKC agonists opens up exciting possibilities:
-
Research Tools: These peptides serve as specific tools to activate PKC isozymes independently of upstream signaling events, allowing researchers to dissect the downstream consequences of activating a particular PKC pathway.[7]
-
Drug Development: As direct modulators of PKC activity, pRACK1-based peptides or peptidomimetics could be developed as therapeutic agents.[12] For conditions where PKC activity is deficient, a pRACK1 agonist could restore signaling. For example, pRACK1 pseudosubstrates have been used to directly activate PKCβ to study its role in immune cell activation.[7]
Conclusion
The concept of the pseudo-RACK1 site represents a sophisticated layer of intramolecular regulation within the Protein Kinase C family. This internal "pseudoanchor" plays a vital role in maintaining the inactive state of the enzyme and gating its interaction with the RACK1 scaffold protein. By understanding this mechanism, researchers gain deeper insight into the spatiotemporal control of PKC signaling. The successful use of synthetic pRACK1 peptides as agonists not only validates the model but also provides powerful probes for both basic research and the development of novel therapeutic strategies aimed at modulating PKC activity with high specificity.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Receptor for Activated C Kinase in Plant Signaling: Tale of a Promiscuous Little Molecule [frontiersin.org]
- 4. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 5. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
The Discovery and Development of Pseudo RACK1: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Pseudo RACK1 and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of Protein Kinase C (PKC) signaling. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying molecular pathways.
Introduction: The Concept of a "Pseudo-Anchoring" Site
The discovery of this compound originated from the observation of short sequences of homology between Protein Kinase C (PKC) and its intracellular receptor, the Receptor for Activated C-Kinase 1 (RACK1).[1] This led to the hypothesis that, similar to the pseudosubstrate autoregulatory sequence in PKC, there might also exist a "pseudo-RACK1" binding site within the PKC enzyme itself.[1] This site, it was proposed, could function as an intramolecular clamp, holding PKC in an inactive conformation.
Subsequent research confirmed this hypothesis with the identification of a peptide derived from the C2 region of β-PKC, termed "this compound".[1] This peptide was found to act as an agonist, activating PKC even in the absence of traditional activators like diacylglycerol and calcium.[1] This discovery opened a new avenue for understanding and manipulating PKC signaling.
The this compound Peptide
The original this compound is a hexapeptide with the sequence SVEIWD , derived from the C2 domain of β-PKC.[1] For experimental use, particularly in cell-based assays, a cell-permeable version known as "RACK1 pseudosubstrate" was developed. This is a chimeric peptide that links the this compound sequence to a carrier peptide, typically derived from the Antennapedia protein, to facilitate its uptake into intact cells.[2] A common sequence for this chimeric peptide is KKWKMRRNQFWIKIQRC-CSVEIWD *, where the two parts are joined by a disulfide bridge.[3][4]
Mechanism of Action
This compound functions as a selective agonist of PKC.[1] In an inactive state, the pseudo-RACK1 sequence within PKC is thought to bind to the RACK1-binding site on the same PKC molecule, creating an autoinhibitory conformation.[1] When exogenous this compound peptide is introduced, it competes for this binding site, displacing the intramolecular interaction. This disruption mimics the conformational change that occurs upon binding of activated PKC to its scaffolding protein RACK1, thereby stabilizing the active conformation of PKC.[1]
This activation of PKC then allows it to phosphorylate its downstream substrates, initiating a cascade of cellular responses.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound and its derivatives.
Table 1: In Vitro Effects of this compound on PKC
| Parameter | Peptide | Concentration | Result | Reference |
| Binding to β-PKC | Pseudo-RACK1 (SVEIWD) | 1 µM | Significant binding observed in overlay assay | [1] |
| PKC Autophosphorylation | Pseudo-RACK1 (SVEIWD) | 1 µM | Induced PKC autophosphorylation | [1] |
| PKC Kinase Activity | Pseudo-RACK1 (SVEIWD) | 1 µM | Increased histone phosphorylation by PKC | [1] |
Table 2: Cellular Effects of RACK1 Pseudosubstrate on Immune Cells
| Cell Type | Parameter | Treatment | Concentration | Result | Reference |
| THP-1 cells | IL-8 Production | RACK1 pseudosubstrate | 2.5 µM | Induced IL-8 production | [3] |
| THP-1 cells | CD86 Expression | RACK1 pseudosubstrate | 2.5 µM | Induced CD86 expression | [3] |
| Human Leukocytes (Young Donors) | IL-8 Production | RACK1 pseudosubstrate | 1 µM | Induced IL-8 production | [5] |
| Human Leukocytes (Old Donors) | IL-8 Production | RACK1 pseudosubstrate | 1 µM | Induced IL-8 production | [5] |
| Human Leukocytes (Old Donors) | IFN-γ Production | RACK1 pseudosubstrate | 1 µM & 2.5 µM | Modest but significant increase | [3] |
Experimental Protocols
In Vitro PKC Binding Assay (Overlay Assay)
This protocol is adapted from Ron and Mochly-Rosen, 1995.[1]
-
Preparation of Peptides: Synthesize peptides (e.g., Pseudo-RACK1) and conjugate them to a carrier protein like bovine serum albumin (BSA).
-
Electrophoresis and Transfer: Separate purified PKC isozymes by SDS/PAGE and transfer the proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubation with Peptides: Incubate the membrane with the peptide-BSA conjugate (e.g., 1 µM) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBST to remove unbound peptide.
-
Detection: Incubate the membrane with a primary antibody against the carrier protein (e.g., anti-BSA) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the bound peptide-conjugate using a chemiluminescence substrate and imaging system.
Whole Blood Assay for Cytokine Production
This protocol is adapted from studies on the immunostimulatory effects of RACK1 pseudosubstrate.[5]
-
Blood Collection: Collect whole blood from donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Stimulation: Dilute the whole blood with sterile culture medium (e.g., RPMI 1640). Add RACK1 pseudosubstrate to the desired final concentration (e.g., 1 µM or 2.5 µM). Include appropriate controls (e.g., vehicle, other stimuli like LPS).
-
Incubation: Incubate the treated blood cultures at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24 or 48 hours).
-
Plasma Collection: Centrifuge the culture tubes to pellet the blood cells. Collect the supernatant (plasma).
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-6, IL-8, TNF-α, IFN-γ) in the collected plasma using a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Calculate the cytokine concentrations and compare the results between different treatment groups.
Signaling Pathways and Cellular Responses
The activation of PKC by this compound can trigger various downstream signaling pathways, depending on the cell type and the specific PKC isozymes involved. In immune cells, for instance, PKC activation is a key step in the response to various stimuli.
Development and Therapeutic Potential
The ability to selectively activate specific PKC isozymes with peptides like this compound holds therapeutic promise.[6] However, the development of peptide-based drugs faces challenges, including bioavailability and stability. Much of the research on PKC modulators has focused on inhibitors for conditions like cancer.[7] Despite these hurdles, the targeted activation of PKC is being explored for various conditions. For instance, selective PKC activators have been investigated for their potential in neurodegenerative diseases and ischemic injury.[8][9]
The development of "second-generation" peptide regulators of PKC, which may target other protein-protein interactions involving PKC, could offer even greater specificity and therapeutic potential.[6] While no clinical trials specifically for this compound have been identified, the broader field of peptide-based PKC modulators continues to be an active area of research.[10][11] The transition from a research tool to a clinical therapeutic will require further optimization of these peptides to improve their drug-like properties.
References
- 1. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Modulators of Src Activity in G1 Regulate Entry into S Phase and Proliferation of NIH 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Dual Nature of Pseudo RACK1: A Technical Guide to the RACK1 Scaffolding Protein and its Agonist Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amino acid sequence, structure, and function of the Receptor for Activated C Kinase 1 (RACK1), a versatile scaffolding protein, and its related peptide agonist, often referred to as "Pseudo RACK1." This document delves into the molecular details of RACK1, presenting quantitative data, experimental methodologies, and visual representations of its key signaling pathways to facilitate further research and therapeutic development.
Introduction: Distinguishing RACK1 and the "this compound" Peptide
It is crucial to differentiate between two entities often associated with the term "this compound":
-
RACK1 (Receptor for Activated C Kinase 1 or GNB2L1): A highly conserved, 35 kDa scaffolding protein that is a core component of the eukaryotic 40S ribosomal subunit.[1] It plays a pivotal role in a multitude of cellular processes by mediating protein-protein interactions and assembling signaling complexes. Its structure, a seven-bladed β-propeller, provides a platform for the binding of a diverse array of signaling molecules.[2]
-
"this compound" Peptide: A synthetic peptide with the sequence KKWKMRRNQFWIKIQRC CSVEIWD*.[3] This peptide acts as a potent and selective agonist of Protein Kinase C (PKC), specifically interacting with the β-isoform of PKC at its autoregulatory site.[3] It is a valuable tool for studying PKC activation and its downstream signaling events in the absence of traditional PKC activators.[4][5]
This guide will focus primarily on the full-length RACK1 protein (GNB2L1) while providing relevant information about the "this compound" peptide as an experimental tool.
Amino Acid Sequence and Structural Overview of Human RACK1 (GNB2L1)
The human RACK1 protein, encoded by the GNB2L1 gene, is a 317-amino acid protein with a molecular mass of approximately 35.077 kDa.[6]
Amino Acid Sequence
The canonical amino acid sequence of human RACK1 (UniProt ID: P63244) is as follows:
Three-Dimensional Structure
The three-dimensional structure of human RACK1 has been determined by X-ray crystallography (PDB ID: 4AOW) at a resolution of 2.45 Å.[7][8] The protein folds into a highly stable seven-bladed β-propeller structure. Each "blade" is composed of a four-stranded anti-parallel β-sheet. This toroidal structure creates a central channel and a large surface area, ideal for its function as a scaffolding protein that facilitates numerous protein-protein interactions.[2]
Quantitative Data
The following tables summarize key quantitative data related to RACK1.
| Property | Value | Reference(s) |
| Molecular Weight (Human) | 35,077 Da | [6] |
| Number of Amino Acids | 317 | [6] |
| Half-maximal Src binding | ~8 nM (for GST-RACK1) | [9] |
| RACK1-40S Ribosome Kd | ~10 pM (estimated) | [10] |
Table 1: Physicochemical and Binding Properties of RACK1.
Experimental Protocols
This section details methodologies for key experiments used to study RACK1 structure and function.
X-ray Crystallography of Human RACK1
This protocol is based on the methodology used to solve the crystal structure of human RACK1 (PDB: 4AOW).[11]
-
Protein Expression and Purification: Human RACK1 is expressed in a suitable expression system (e.g., E. coli) and purified using standard chromatographic techniques.
-
Crystallization:
-
Initial crystal screening is performed using commercially available screens.
-
Optimized crystals are grown using the hanging-drop vapor diffusion method.
-
A typical crystallization condition is 100 mM CHES pH 9.5, 20% (w/v) PEG 8000, with a protein concentration of 8 mg/ml.[11]
-
Crystals are grown at 291 K (18°C).
-
-
Data Collection and Processing:
Co-Immunoprecipitation to Study RACK1 Interactions
This protocol is a general method to investigate the interaction of RACK1 with a protein of interest (Protein X).
-
Cell Lysis: Cells expressing both RACK1 and Protein X are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G agarose beads.
-
An antibody specific to Protein X is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G agarose beads are added to capture the antibody-antigen complex.
-
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against RACK1 to detect its presence in the immunocomplex.
-
In Vitro Ribosome Interaction Assay
This assay can be used to study the binding of RACK1 to ribosomes.[12]
-
Plate Coating: 96-well plates are coated with cell lysate from RACK1-downregulated cells.
-
Blocking: Non-specific binding sites are blocked with a solution of 5% BSA in PBS.
-
Incubation with Ribosomes: Purified ribosomes are added to the wells and incubated to allow binding to the coated lysate.
-
Incubation with Labeled RACK1: Fluorescently or otherwise tagged RACK1 is added to the wells and incubated.
-
Washing: The wells are washed to remove unbound RACK1.
-
Detection: The amount of bound RACK1 is quantified by measuring the signal from the tag (e.g., fluorescence).
Signaling Pathways Involving RACK1
RACK1 acts as a central hub in several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.
RACK1 in Protein Kinase C (PKC) Signaling
RACK1 was initially identified as a receptor for activated PKCβII.[13][14] It binds to and stabilizes the active conformation of PKC, shuttling it to specific subcellular locations to phosphorylate its substrates.[13][15]
Caption: RACK1 scaffolds activated PKC, facilitating substrate phosphorylation.
RACK1 in Src Kinase Signaling
RACK1 can directly bind to the SH2 domain of Src family kinases, leading to the inhibition of their kinase activity.[9] This interaction plays a role in regulating cell growth and proliferation.
Caption: RACK1 inhibits Src kinase activity through direct binding.
RACK1 in MAPK/JNK Signaling Pathway
RACK1 serves as a scaffold to link PKC activation to the c-Jun N-terminal kinase (JNK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[16]
Caption: RACK1 facilitates the activation of the JNK signaling pathway.
Conclusion
RACK1 (GNB2L1) is a fundamentally important scaffolding protein with a unique seven-bladed β-propeller structure that enables it to orchestrate a wide range of cellular signaling events. Its interaction with key kinases such as PKC and Src, as well as its role in the ribosome, places it at the crossroads of signal transduction and protein synthesis. The "this compound" peptide serves as a valuable chemical tool to dissect the intricacies of PKC signaling. A thorough understanding of RACK1's structure, interactions, and regulation is paramount for developing novel therapeutic strategies targeting the numerous pathways it governs.
References
- 1. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. rcsb.org [rcsb.org]
- 8. wwPDB: pdb_00004aow [wwpdb.org]
- 9. RACK1, a Receptor for Activated C Kinase and a Homolog of the β Subunit of G Proteins, Inhibits Activity of Src Tyrosine Kinases and Growth of NIH 3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RACK1 on and off the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of human Rack1 protein at a resolution of 2.45 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RACK1 Specifically Regulates Translation through Its Binding to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RACK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pseudo RACK1 in Elucidating PKC Beta Isoform Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Pseudo RACK1, a key synthetic peptide agonist, and its instrumental role in the investigation of Protein Kinase C (PKC) beta isoforms. PKCβ plays a crucial role in a myriad of cellular processes, and its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. This compound serves as a powerful tool to dissect the specific functions of PKCβ by directly activating the kinase, thereby enabling detailed study of its downstream signaling pathways and cellular consequences. This document outlines the molecular mechanisms of this compound action, presents detailed experimental protocols for its use, summarizes key quantitative data from seminal studies, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: The PKC Beta-RACK1 Axis
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to signal transduction, governing processes such as cell growth, differentiation, and apoptosis. The beta isoforms, PKCβI and PKCβII, are of particular interest due to their involvement in immune responses, cancer progression, and diabetic complications.[1] The activity and subcellular localization of PKC isoforms are tightly regulated. A key regulator of PKCβII is the Receptor for Activated C-Kinase 1 (RACK1), a scaffolding protein encoded by the ZMYND8 gene.[2][3] RACK1 binds to activated PKCβII, stabilizing its active conformation and facilitating its translocation to specific cellular compartments, thereby ensuring the phosphorylation of appropriate substrates.[4]
This compound: A Specific Agonist of PKC Beta
To study the specific roles of PKCβ, researchers utilize a synthetic peptide known as this compound. This peptide is derived from a region of PKC itself that mimics the binding site on RACK1.[5][6]
Mechanism of Action
In its inactive state, an autoregulatory "pseudo-RACK1" sequence within PKC is thought to interact with the RACK1-binding site on the same PKC molecule, preventing its activation and interaction with the actual RACK1 protein.[5][6][7] this compound, when introduced into the system, competitively binds to this RACK1-binding site on PKC, displacing the intramolecular inhibitory interaction. This binding event induces a conformational change that activates the kinase, even in the absence of canonical activators like diacylglycerol and Ca2+.[5][8] This direct and specific activation makes this compound an invaluable tool for isolating the effects of PKCβ activation.
Experimental Applications and Protocols
This compound is widely used in cell-based assays to investigate the downstream consequences of PKCβ activation. Below are detailed protocols for key experiments.
Analysis of PKCβII Translocation
Activation of PKCβII by this compound induces its translocation from the cytosol to the cell membrane. This can be visualized and quantified by Western blotting of subcellular fractions.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 1-5 µM) for a short duration (e.g., 5 minutes).[9]
-
-
Subcellular Fractionation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).
-
Incubate on ice for 15 minutes and then lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at 1,000 x g for 10 minutes to pellet nuclei and unlysed cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Western Blot Analysis:
-
Resuspend the membrane pellet in a suitable buffer (e.g., RIPA buffer).
-
Determine the protein concentration of both cytosolic and membrane fractions using a BCA assay.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.[9]
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PKCβII overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and quantify band intensities using densitometry software. Normalize to a loading control such as β-actin for each fraction.[9]
-
Measurement of Downstream Biomarkers
Activation of PKCβ by this compound in immune cells leads to the upregulation of surface markers like CD86 and the secretion of cytokines such as IL-8.[10]
Experimental Protocols:
A. CD86 Expression by Flow Cytometry:
-
Cell Treatment: Treat THP-1 cells with a dose-range of this compound (e.g., 0.5-5 µM) for 24 hours.[10]
-
Staining:
-
Harvest and wash the cells with FACS buffer (PBS with 1% BSA).
-
Incubate the cells with a fluorochrome-conjugated anti-CD86 antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of CD86 expression.
-
B. IL-8 Secretion by ELISA:
-
Cell Treatment and Supernatant Collection: Treat THP-1 cells as described above (24 hours with this compound).[10]
-
ELISA:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant.
-
Perform a sandwich ELISA for IL-8 according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength and calculate the concentration of IL-8 based on a standard curve.
-
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing this compound to activate PKCβ.
Table 1: Effect of this compound on PKCβII Translocation in THP-1 Cells
| Treatment | Duration | Fold Increase in Membrane PKCβII (vs. Control) | Reference |
| 2.5 µM this compound | 5 min | ~2.5 | [9] |
| 5 µM this compound | 5 min | ~3.0 | [9] |
Table 2: Dose-Dependent Effects of this compound on Immune Markers in THP-1 Cells (24h Treatment)
| This compound Conc. | CD86 Expression (% of Control) | IL-8 Release (pg/mL) | Reference |
| 0.5 µM | ~150 | ~200 | [10] |
| 1 µM | ~200 | ~400 | [10] |
| 2.5 µM | ~250 | ~600 | [10] |
| 5 µM | ~300 | ~800 | [10] |
Signaling Pathways Activated by this compound
The activation of PKCβ by this compound initiates a signaling cascade that leads to defined cellular responses. A key pathway involves the phosphorylation of Heat Shock Protein 27 (Hsp27), which is implicated in the subsequent upregulation of CD86 and IL-8 production.[10]
Furthermore, RACK1 itself is a hub for multiple signaling pathways, and by activating PKCβ, this compound can indirectly influence these networks. For instance, RACK1 can mediate the activation of JNK by PKC.[11][12]
Role in Drug Development
Understanding the specific consequences of PKCβ activation is crucial for the development of targeted therapeutics. By using this compound, researchers can:
-
Validate PKCβ as a therapeutic target: By mimicking the activation of PKCβ and observing the cellular outcomes, the potential effects of a PKCβ-activating drug can be predicted.
-
Screen for inhibitors: this compound can be used to activate PKCβ in cell-based or biochemical assays, which can then be used to screen for compounds that inhibit this activation or its downstream effects.
-
Elucidate mechanisms of drug action: If a drug is hypothesized to act through PKCβ, this compound can be used as a positive control to confirm that the observed cellular effects are indeed mediated by this kinase.
Conclusion
This compound is a powerful and specific tool for the direct activation of PKCβ isoforms. Its use has been pivotal in dissecting the downstream signaling pathways and cellular functions regulated by this important kinase. For researchers in both academic and industrial settings, this compound provides a robust method to investigate the roles of PKCβ in health and disease, and to explore its potential as a therapeutic target. The experimental protocols and data presented in this guide offer a solid foundation for the effective application of this valuable research tool.
References
- 1. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. ZMYND8 zinc finger MYND-type containing 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An autoregulatory region in protein kinase C: the pseudoanchoring site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RACK1 mediates activation of JNK by protein kinase C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pseudo RACK1 Binding Site on Protein Kinase C
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A comprehensive examination of the pseudo RACK1 (ψRACK) autoregulatory site within Protein Kinase C (PKC), detailing its role in enzyme activation, interaction with the scaffolding protein RACK1, and its potential as a therapeutic target.
Introduction: The PKC-RACK1 Signaling Axis
Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are central to a vast number of signal transduction pathways, governing processes such as cell proliferation, differentiation, and apoptosis. The functional specificity of individual PKC isozymes, which often coexist within the same cell, is not merely determined by their substrate specificity but critically by their precise subcellular localization. This spatial and temporal regulation is achieved through interactions with specific anchoring and scaffolding proteins.
Among the most crucial of these partners is the Receptor for Activated C Kinase 1 (RACK1) , a highly conserved 36-kDa intracellular scaffold protein.[1][2] RACK1 binds to activated PKC isozymes, particularly PKCβII, tethering them to specific cellular compartments, such as membranes or the cytoskeleton, thereby placing the kinase in close proximity to its intended substrates and modulating downstream signaling events.[3][4] A key example is the RACK1-dependent activation of the JNK signaling cascade by PKC.[5][6][7]
The interaction between PKC and RACK1 is tightly regulated. Foundational research has uncovered a sophisticated autoregulatory mechanism within PKC itself: an intramolecular interaction site termed the This compound (ψRACK) binding site , or the "pseudoanchoring site."[1][8] This site, which bears sequence homology to a region on RACK1, plays a pivotal role in maintaining PKC in an inactive state and represents a key conformational switch that controls PKC's ability to engage with RACK1. This guide provides a detailed technical overview of this critical regulatory domain.
The this compound (ψRACK) Autoregulatory Site
The ψRACK site is an internal sequence within the regulatory domain of PKC that mimics the PKC-binding site on RACK1.[9] This homology allows it to function as an intramolecular inhibitor, sterically hindering the true RACK1 binding site.
Location and Sequence Homology
The ψRACK site was first identified in βPKC and is located within the C2 domain.[10] The sequence SVEIWD (amino acids 241-246) in PKCβII is homologous to the sequence SIKIWD found in the sixth WD40 repeat of RACK1.[9][10] A notable difference is the substitution of a basic lysine (K) in RACK1 with an acidic glutamate (E) in PKCβII. This charge difference is believed to confer a lower affinity to the intramolecular (PKC-ψRACK) interaction compared to the intermolecular (PKC-RACK1) interaction, allowing activators to disrupt the autoinhibition and promote binding to the high-affinity RACK1 scaffold.[9] Similar ψRACK sites have been identified in other conventional and novel PKC isozymes.[3]
Mechanism of Autoregulation
The prevailing model suggests that PKC exists in a dynamic equilibrium between a "closed," inactive conformation and an "open," active state.[1][3]
-
Inactive State (Closed Conformation): In the absence of activating signals (e.g., diacylglycerol, Ca²⁺), the ψRACK site, located on the C2 domain, physically interacts with the RACK1-binding site, which resides on both the C2 and V5 domains of PKC.[3][11][12] This intramolecular clamp, along with the pseudosubstrate domain's interaction with the catalytic site, maintains the enzyme in a catalytically repressed and closed state, preventing its association with RACK1.[1][8]
-
Active State (Open Conformation): Upon cellular stimulation, second messengers bind to the regulatory domains of PKC. This induces a major conformational change, causing the dissociation of both the pseudosubstrate and the ψRACK sites from their respective intramolecular binding partners. The now-exposed RACK1-binding site is free to interact with the RACK1 scaffold protein, leading to the translocation of the activated PKC-RACK1 complex to specific subcellular locations to phosphorylate target substrates.[1][4]
References
- 1. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]
- 3. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RACK1 mediates activation of JNK by protein kinase C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An autoregulatory region in protein kinase C: the pseudoanchoring site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Binding specificity for RACK1 resides in the V5 region of beta II protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Studies on Pseudo RACK1 Effects in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa intracellular scaffold protein belonging to the tryptophan-aspartate (WD) repeat family.[1][2] Its seven-bladed beta-propeller structure allows it to interact with a multitude of signaling partners, playing a crucial role in assembling and dismantling complex signaling pathways.[2][3] In the nervous system, RACK1 is implicated in a wide array of functions, including neural development, synaptic plasticity, and stress responses.[1][3]
This technical guide focuses on "Pseudo RACK1," a term referring to a synthetic peptide derived from the C2 domain of Protein Kinase C beta (PKCβ). This peptide, also known as a RACK1 pseudosubstrate, acts as a modulator of the RACK1-PKC interaction.[2] While direct preliminary studies on the effects of this this compound peptide specifically in neurons are limited, this guide will synthesize the existing data from non-neuronal cells and extrapolate its potential applications and effects in a neuronal context, based on the well-established roles of RACK1 and PKC in neuronal signaling. This document provides researchers with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to investigate the therapeutic and research potential of modulating RACK1 signaling in neurons.
Quantitative Data Summary
The following table summarizes the quantitative data from studies on the RACK1 pseudosubstrate in human leukocytes. These findings, while not from neuronal cells, provide a basis for designing experiments to investigate the dose-dependent effects of this compound in neurons.
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| IL-6 Production | Leukocytes (Old Donors) | RACK1 Pseudosubstrate | 1 µM | Statistically significant increase | [2] |
| IL-8 Production | Leukocytes (Young & Old Donors) | RACK1 Pseudosubstrate | 1 µM / 2.5 µM | Induced production | [2] |
| CD86 Expression | Leukocytes (Young & Old Donors) | RACK1 Pseudosubstrate | 1 µM / 2.5 µM | Induced expression | [2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments that have been used to study the effects of the RACK1 pseudosubstrate and can be adapted for neuronal cell cultures.
Cell Culture and Treatment with RACK1 Pseudosubstrate
-
Objective: To expose neuronal cell cultures to the RACK1 pseudosubstrate to assess its effects.
-
Protocol:
-
Cell Seeding: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) at a suitable density in appropriate culture medium.
-
Pseudosubstrate Preparation: The RACK1 pseudosubstrate consists of a peptide from the C2 domain of PKCβ linked via a disulfide bridge to an Antennapedia domain vector peptide for cell permeation.[2] Reconstitute the lyophilized peptide in sterile, nuclease-free water or a suitable buffer as per the manufacturer's instructions.
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the desired concentrations of the RACK1 pseudosubstrate (e.g., 1 µM and 2.5 µM as a starting point based on previous studies).[2]
-
Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours).[2] The Antennapedia peptide facilitates the uptake of the activator peptide into the cells, where the disulfide bond is reduced, releasing the active peptide.[2][4]
-
Cytokine Production Assay (ELISA)
-
Objective: To quantify the production of cytokines by neurons or glial cells in response to RACK1 pseudosubstrate treatment.
-
Protocol:
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines of interest (e.g., TNF-α, IL-6). Use commercially available ELISA kits and follow the manufacturer's protocols.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the cytokines based on a standard curve.
-
Flow Cytometry for Surface Marker Expression
-
Objective: To analyze the expression of cell surface markers on neurons or microglia in response to the RACK1 pseudosubstrate.
-
Protocol:
-
Cell Harvesting: Gently detach the cells from the culture plate.
-
Staining: Incubate the cells with fluorescently labeled antibodies specific to the surface markers of interest (e.g., markers of neuronal activation or microglial activation).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.[2]
-
Signaling Pathways and Visualizations
RACK1 is a central hub for numerous signaling pathways in neurons. The this compound peptide is expected to modulate these pathways by interfering with the RACK1-PKC interaction.
RACK1-PKC Signaling Pathway
RACK1 was initially identified as a receptor for activated PKC.[2] Upon activation, PKC translocates to different cellular compartments where it binds to RACK1. This interaction is crucial for the substrate specificity of PKC. The this compound peptide, derived from a homologous region in PKC, is thought to act as a competitive modulator of this binding.[5]
Caption: RACK1-PKC signaling modulation by this compound.
Experimental Workflow for Investigating this compound in Neurons
The following workflow outlines a logical sequence of experiments to characterize the effects of the this compound peptide in a neuronal context.
Caption: Proposed workflow for neuronal this compound studies.
RACK1's Role in Neuronal Development
RACK1 is essential for proper neural development, including axon guidance and neurite extension.[1] It acts as a scaffold for proteins like focal adhesion kinase (FAK) and is involved in local translation within the growth cone, which is critical for axon outgrowth.[1] Both knockdown and overexpression of RACK1 have been shown to result in shorter axons, indicating that appropriate levels of RACK1 are necessary for normal development.[1]
Caption: RACK1's involvement in neuronal development.
Conclusion
While the direct investigation of "this compound" peptides in neurons is a nascent field, the foundational knowledge of RACK1's multifaceted roles in the nervous system provides a strong rationale for its exploration. The RACK1 pseudosubstrate offers a valuable tool to dissect the intricate signaling networks governed by the RACK1-PKC interaction. The experimental frameworks and conceptual models presented in this guide are intended to equip researchers with the necessary information to design and execute studies that will illuminate the therapeutic potential of modulating RACK1 signaling for a variety of neurological disorders. Future research in this area will be critical to understanding the precise effects of this compound in neurons and its viability as a novel drug development target.
References
- 1. RACK1 regulates neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Something went wrong... [elsc.huji.ac.il]
- 4. This compound | TargetMol [targetmol.com]
- 5. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pseudo RACK1 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa intracellular scaffold protein belonging to the tryptophan-aspartate (WD) repeat protein family.[1][2] RACK1 is a versatile protein, playing crucial roles in assembling and dismantling complex signaling pathways.[1] It was initially identified as an anchoring protein for activated protein kinase C (PKC), specifically interacting with PKCβII.[1][2] By stabilizing the active conformation of PKCβII and promoting its translocation, RACK1 is a key mediator in a variety of cellular functions, including cell growth, differentiation, gene expression, and immune responses.[1]
Pseudo RACK1 is a cell-permeable peptide that acts as a potent and specific agonist of Protein Kinase C (PKC).[3][4][5] It consists of a peptide sequence derived from the C2 domain of PKCβ, which is responsible for binding to RACK1.[6][7] This peptide is linked to the Antennapedia domain, a cell-penetrating peptide that facilitates its rapid uptake into intact cells.[6][7] Once inside the cell, the disulfide bond linking the two peptides is reduced, releasing the active PKC-activating peptide.[6][7] This allows for the direct and specific activation of PKC-dependent signaling pathways, bypassing the need for upstream signaling events. These characteristics make this compound a valuable tool for studying PKC signaling in primary cell cultures.
Principle of Action
This compound mimics the binding of activated PKC to its receptor, RACK1. This interaction is crucial for the proper localization and function of PKC. The this compound peptide competes with the endogenous inhibitory pseudosubstrate region of PKC, leading to the constitutive activation of the kinase.[3] The attached Antennapedia peptide ensures efficient delivery of the active peptide across the plasma membrane of primary cells.[6][7]
Experimental Protocols
I. Reconstitution and Storage of this compound
Proper handling and storage of the this compound peptide are critical for maintaining its activity.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or a buffer of choice (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer to a stock concentration of 1-5 mM. For example, for a 1 mg vial of a peptide with a molecular weight of ~3200 g/mol , adding 312.5 µL of solvent will yield a 1 mM stock solution. Gently vortex to dissolve the peptide completely.
-
Aliquoting: Aliquot the reconstituted stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
II. General Protocol for Treatment of Primary Cells with this compound
This protocol provides a general guideline for treating adherent or suspension primary cells. Optimization of concentration and incubation time is recommended for each specific cell type and experimental question.
Materials:
-
Primary cells in culture
-
Complete cell culture medium appropriate for the primary cell type
-
This compound stock solution (1-5 mM)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed the primary cells in the appropriate culture vessel and allow them to adhere and stabilize for 24-48 hours before treatment. The seeding density should be optimized for the specific cell type and the duration of the experiment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Typical working concentrations range from 0.5 µM to 5 µM.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and desired biological effect.
-
Cell Treatment:
-
For adherent cells , carefully remove the existing culture medium and replace it with the medium containing the desired concentration of this compound.
-
For suspension cells , add the appropriate volume of the concentrated this compound working solution directly to the cell suspension to achieve the final desired concentration.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period. Incubation times can range from a few minutes for studying rapid signaling events (e.g., protein phosphorylation) to several hours or days for assessing long-term effects (e.g., gene expression, cell differentiation, or cytokine production).[6][8]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
III. Downstream Assays for Measuring PKC Activation
Several methods can be employed to confirm and quantify the activation of PKC following treatment with this compound.
Activation of conventional and novel PKCs involves their translocation from the cytosol to the cell membrane. This can be visualized by subcellular fractionation followed by Western blotting.
Protocol:
-
Cell Lysis and Fractionation:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells using a non-ionic detergent-based lysis buffer (e.g., containing Triton X-100 or NP-40) to separate the cytosolic and membrane fractions. Commercially available kits can also be used for this purpose.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic (supernatant) and membrane (pellet) fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the PKC isoform of interest (e.g., PKCβII).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction of this compound-treated cells indicate PKC activation.[9]
-
PKC activation leads to the phosphorylation of its downstream substrates. Detecting the phosphorylation of known PKC substrates can serve as a reliable indicator of its activity.
Protocol:
-
Cell Lysis: Wash the treated and control cells with ice-cold PBS and lyse them in a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a phospho-specific antibody that recognizes a known PKC substrate (e.g., phospho-MARCKS, phospho-Hsp27).[9]
-
Normalize the phospho-protein signal to the total protein level of the respective substrate. An increased phosphorylation signal in treated cells confirms PKC activation.
-
Commercially available PKC kinase activity assay kits provide a quantitative measure of PKC activity. These assays typically use a specific peptide substrate for PKC and a phospho-specific antibody to detect the phosphorylated substrate.[10][11][12]
Protocol:
-
Prepare Cell Lysates: Prepare lysates from treated and control cells according to the manufacturer's instructions of the kinase assay kit.
-
Perform Kinase Assay: Follow the protocol provided with the commercial kit. This typically involves incubating the cell lysate with a PKC-specific substrate and ATP.
-
Detection: The amount of phosphorylated substrate is then quantified, usually through a colorimetric or fluorescent readout.[10][11][12]
Data Presentation
Summarize all quantitative data from the downstream assays in clearly structured tables for easy comparison between control and treated groups.
Table 1: Densitometric Analysis of PKCβII Translocation
| Treatment Group | Cytosolic PKCβII (Arbitrary Units) | Membrane-Bound PKCβII (Arbitrary Units) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (1 µM) | 0.45 ± 0.08 | 2.50 ± 0.21 |
| This compound (5 µM) | 0.21 ± 0.05 | 4.80 ± 0.35 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Quantification of Phospho-Hsp27 Levels
| Treatment Group | Relative Phospho-Hsp27 Levels (Normalized to Total Hsp27) |
| Control | 1.00 ± 0.15 |
| This compound (1 µM) | 3.20 ± 0.25 |
| This compound (5 µM) | 5.60 ± 0.40 |
Data are presented as mean ± SD from three independent experiments.
Table 3: PKC Kinase Activity Assay
| Treatment Group | PKC Activity (Fold Change vs. Control) |
| Control | 1.00 ± 0.10 |
| This compound (1 µM) | 4.50 ± 0.30 |
| This compound (5 µM) | 8.20 ± 0.55 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
Application Notes: Delivering Pseudo RACK1 Peptide into Live Cells
Introduction
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa scaffold protein that plays a crucial role in cellular signaling.[1] It belongs to the Trp-Asp (WD) repeat family of proteins and is integral in coordinating signaling molecules for numerous biological processes, including cell motility, mRNA translation, and apoptosis.[2] RACK1 interacts preferentially with activated Protein Kinase C (PKC), particularly PKCβII, stabilizing its active conformation and localizing it near specific substrates to activate defined pathways.[1][3]
The Pseudo RACK1 (pRACK1) peptide is a powerful tool for investigating PKC-mediated signaling. It is a peptide agonist with a sequence homologous to an autoregulatory site within PKC itself.[4][5] This "pseudoanchoring site" allows the pRACK1 peptide to bind selectively to β-PKC and activate it directly, even in the absence of traditional activators like diacylglycerol.[5][6] Delivering this peptide into live cells enables researchers to specifically probe the downstream consequences of PKC activation.
These application notes provide a detailed overview and protocol for the effective delivery of pRACK1 peptide into live cells, primarily through the use of cell-penetrating peptides (CPPs).
Signaling Pathway and Mechanism of Action
The pRACK1 peptide acts as a specific agonist of Protein Kinase C. In an inactive state, the RACK-binding site on PKC is occupied by an internal pseudo-RACK1 sequence, which serves as an autoregulatory domain. The introduction of exogenous pRACK1 peptide competes for this binding site, leading to the activation of PKC and its subsequent translocation to RACK1 scaffold proteins, initiating downstream signaling cascades.
Principle of Delivery: Cell-Penetrating Peptides (CPPs)
Delivering hydrophilic macromolecules like peptides across the plasma membrane is a significant challenge.[7] A highly effective and widely used method involves conjugating the cargo peptide to a Cell-Penetrating Peptide (CPP).[8][9] CPPs are short peptides, typically 5-30 amino acids long, that can traverse cellular membranes and deliver a variety of molecular cargoes.[8]
For pRACK1, a common strategy is to use a commercially available construct where the pRACK1 peptide is linked to the Antennapedia domain vector peptide via a disulfide bridge.[3][10]
The delivery process follows these key steps:
-
Uptake: The CPP portion of the conjugate interacts with the cell membrane, facilitating rapid uptake of the entire molecule into the cell, often through endocytosis.[10][11][12]
-
Release: Once inside the cell, the disulfide bond is reduced by the high concentration of glutathione and other reducing agents in the cytoplasm.[3][10]
-
Activation: This cleavage releases the free, unmodified pRACK1 peptide, allowing it to interact with and activate its intracellular target, PKC.[10]
Experimental Protocols
This section provides a generalized protocol for the delivery of CPP-conjugated pRACK1 into adherent mammalian cells in culture.
Materials:
-
This compound peptide, conjugated to a CPP (e.g., Antennapedia) via a disulfide bridge (Commercially available from suppliers like MedChemExpress or R&D Systems).[6][10]
-
Sterile, nuclease-free water or appropriate buffer (as recommended by the supplier) to reconstitute the peptide.
-
Complete cell culture medium appropriate for the cell line being used.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Adherent cells of choice, plated in multi-well plates.
-
Control peptide (e.g., scrambled pRACK1 sequence), if available.
Protocol:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Reconstitute the peptide in the recommended solvent (e.g., sterile water) to a stock concentration of 1 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.
-
-
Cell Preparation:
-
One day prior to the experiment, seed cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Peptide Treatment:
-
On the day of the experiment, thaw an aliquot of the pRACK1 peptide stock solution.
-
Prepare the final working concentrations by diluting the stock solution in fresh, serum-free or complete cell culture medium. (Note: Serum may affect uptake efficiency for some CPPs, but experiments are often performed in complete media).
-
For initial experiments, a concentration range of 1 µM to 5 µM is recommended.[3]
-
Carefully remove the old medium from the cells.
-
Gently add the medium containing the desired concentration of pRACK1 peptide to the cells. Include a vehicle-only control and, if possible, a scrambled peptide control.
-
Incubate the cells for the desired period. Incubation times can range from 1 to 4 hours, depending on the desired downstream readout.
-
-
Post-Incubation and Analysis:
-
After the incubation period, wash the cells 2-3 times with sterile PBS to remove any extracellular peptide.
-
Add fresh, complete culture medium to the cells.
-
The cells can now be incubated for a further period to allow for downstream effects to manifest, or they can be lysed immediately for analysis (e.g., Western blotting for phosphorylated substrates, qPCR for gene expression changes, or immunofluorescence).
-
Quantitative Data Summary
The effective concentration of pRACK1 peptide can be cell-type dependent. The table below summarizes concentrations used in published research.
| Parameter | Value | Cell Type(s) | Notes | Reference |
| Working Concentration | 1 µM - 2.5 µM | Human primary leukocytes, THP-1 cells | A clear dose-response was observed in THP-1 cells. In primary leukocytes, 1 µM was sometimes as effective or more effective than 2.5 µM. | [3] |
| Treatment Goal | Immune Activation | Human primary leukocytes | Assessed by cytokine production and cell surface marker expression (CD86). | [3] |
Logical Flow of Cellular Response
The delivery of pRACK1 initiates a cascade of events, from membrane translocation to a measurable biological outcome. This logical relationship is critical for experimental design and data interpretation.
References
- 1. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Delivery of macromolecules into live cells by simple co-incubation with a peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: R&D Systems [rndsystems.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pseudo RACK1 for the Investigation of Immune Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Activated C Kinase 1 (RACK1) is a versatile scaffolding protein crucial for the integration of various signaling pathways, including those central to immune cell function. A decline in RACK1 expression, often associated with aging, can lead to impaired immune responses. Pseudo RACK1, a cell-permeable peptide, offers a powerful tool to directly activate Protein Kinase Cβ (PKCβ), a key downstream effector of RACK1, thereby bypassing the requirement for the endogenous RACK1 protein. This allows for the targeted investigation of PKCβ-mediated signaling cascades in immune cell activation and provides a potential strategy to counteract age-related immune deficiencies.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the activation of human immune cells. The presented data and methods are based on studies performed on human leukocytes and the human monocytic cell line THP-1.
Principle of Action
This compound is a synthetic peptide designed to mimic the binding site of RACK1 on PKCβ. Its cell-permeable nature, often facilitated by a carrier peptide like Antennapedia, allows it to enter cells and directly bind to and activate PKCβ. This targeted activation initiates downstream signaling events, leading to the expression of activation markers and the production of cytokines, thus providing a model to study specific aspects of immune cell activation.
A simplified diagram of the proposed signaling pathway is presented below:
Caption: this compound signaling pathway in immune cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on immune cell activation markers and cytokine production in human leukocytes and THP-1 cells.
Table 1: Effect of this compound on Cytokine Production in Human Leukocytes
| Cytokine | Treatment | Concentration (µM) | Incubation Time (h) | Donor Group | Observed Effect | Reference |
| IL-6 | This compound | 1 - 2.5 | 24 | Young & Old | Induction | [2] |
| IL-8 | This compound | 1 - 2.5 | 24 | Young & Old | Induction | [2] |
| TNF-α | This compound + LPS | 1 - 2.5 | 24 | Young & Old | Increased production vs. LPS alone | [2] |
| IFN-γ | This compound | 1 - 2.5 | 48 | Old | Induction | [2] |
| IL-10 | This compound + LPS | 1 - 2.5 | 24 | Young & Old | Increased production vs. LPS alone | [2] |
Table 2: Effect of this compound on THP-1 Cell Activation
| Parameter | Treatment | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| IL-8 Production | This compound | 2.5 | 24 | Induction | |
| CD86 Expression | This compound | 2.5 | 24 | Upregulation | |
| IL-6 Production | This compound | 2.5 | 24 | No significant induction | |
| TNF-α Production | This compound | 2.5 | 24 | No significant induction |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on immune cell activation.
Protocol 1: Whole Blood Assay for Cytokine Release
This protocol describes the stimulation of whole blood cultures to measure cytokine production in response to this compound.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
RPMI 1640 medium.
-
This compound (stock solution prepared according to manufacturer's instructions).
-
Lipopolysaccharide (LPS) (optional, as a co-stimulant).
-
Phytohaemagglutinin (PHA) (optional, for T-cell specific responses).
-
Sterile 24-well or 48-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Pipettes and sterile tips.
Workflow:
Caption: Workflow for the whole blood cytokine release assay.
Procedure:
-
Blood Collection and Dilution:
-
Collect fresh venous blood into sodium heparin tubes.
-
Within 2 hours of collection, dilute the whole blood 1:10 with pre-warmed RPMI 1640 medium. For example, add 100 µL of whole blood to 900 µL of RPMI 1640.
-
-
Plating:
-
Add 1 mL of the diluted blood suspension to each well of a 24-well plate.
-
-
Stimulation:
-
Prepare working solutions of this compound in RPMI 1640 at the desired final concentrations (e.g., 1 µM and 2.5 µM).
-
Add the this compound solution to the appropriate wells.
-
For co-stimulation experiments, add LPS (e.g., 10 ng/mL) or PHA (e.g., 5 µg/mL) to the designated wells.
-
Include an unstimulated control (vehicle only) for each donor.
-
-
Incubation:
-
Incubate the plates for 24 hours for LPS-induced responses or 48 hours for PHA-induced responses at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at 400 x g for 10 minutes at room temperature.
-
Carefully collect the supernatant (plasma-containing medium) without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general procedure for measuring cytokine concentrations in the collected supernatants using a sandwich ELISA kit.
Materials:
-
Commercially available ELISA kits for the cytokines of interest (e.g., IL-6, IL-8, TNF-α, IFN-γ).
-
Collected cell culture supernatants.
-
Microplate reader.
-
Wash buffer, substrate solution, and stop solution (typically provided in the ELISA kit).
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, the procedure generally involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking non-specific binding sites.
-
Adding standards and samples (diluted supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the cytokine standards.
Protocol 3: Flow Cytometry for CD86 Expression on Leukocytes
This protocol outlines the procedure for staining whole blood cells to analyze the expression of the surface marker CD86 by flow cytometry.
Materials:
-
Stimulated whole blood from Protocol 1.
-
Fluorochrome-conjugated anti-human CD86 antibody (and other markers for cell identification, e.g., anti-CD14 for monocytes).
-
Isotype control antibody.
-
Red blood cell (RBC) lysis buffer.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Workflow:
Caption: Workflow for CD86 expression analysis by flow cytometry.
Procedure:
-
Cell Staining:
-
After the incubation period in the whole blood assay, gently resuspend the cells.
-
Transfer 100 µL of the stimulated whole blood to a flow cytometry tube.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD86 antibody and any other cell surface marker antibodies (e.g., anti-CD14 to identify monocytes).
-
Add an isotype control to a separate tube as a negative control.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X RBC lysis buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 2 mL of flow cytometry staining buffer and centrifuge again.
-
Discard the supernatant.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL).
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the monocyte population based on forward and side scatter characteristics and CD14 expression.
-
Determine the percentage of CD86-positive monocytes and the mean fluorescence intensity (MFI) of CD86 expression.
-
Conclusion
This compound serves as a valuable pharmacological tool for the specific activation of PKCβ-dependent signaling pathways in immune cells. The protocols and data presented here provide a framework for researchers to investigate the role of this pathway in immune cell activation, cytokine production, and the expression of co-stimulatory molecules. This approach is particularly relevant for studying conditions associated with RACK1 deficiency, such as immunosenescence, and for the development of novel immunomodulatory therapeutics.
References
Application Notes and Protocols for In Vivo Administration of Pseudo RACK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudo RACK1 is a synthetic peptide that functions as a potent and selective agonist of Protein Kinase C (PKC).[1][2] It is a chimeric peptide composed of a sequence derived from the C2 domain of PKCβ, which mimics the binding site for the Receptor for Activated C Kinase 1 (RACK1), linked to a cell-penetrating peptide (CPP), the Antennapedia homeodomain.[3][4][5] This design allows this compound to traverse cellular membranes and intracellularly activate PKC, a key enzyme in numerous signal transduction pathways.[6][7]
RACK1 is a highly conserved scaffold protein that plays a pivotal role in integrating and modulating various signaling cascades, including those involving MAPK, Src, and integrins.[8][9][10] By activating PKC, this compound can be utilized as a tool to investigate the downstream effects of PKC activation in various physiological and pathological processes in vivo. These application notes provide detailed protocols for the preparation and in vivo administration of this compound, as well as an overview of the relevant signaling pathways.
Disclaimer: All protocols and information provided are for research purposes only and should not be used for diagnostic or medical applications in humans.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | KKWKMRRNQFWIKIQRC-CSVEIWD (Disulfide bridge between Cys17 of Antennapedia and Cys1 of this compound sequence) | [1] |
| Molecular Weight | ~3198.79 g/mol | [1] |
| Target | Protein Kinase C (PKC) | [11] |
| Mechanism of Action | Binds to the RACK1 binding site on PKC, inducing its activation. | [1][2] |
| Vector Peptide | Antennapedia | [3][4] |
Table 2: Recommended Starting Doses for In Vivo Studies (Based on related peptide studies)
| Administration Route | Species | Recommended Starting Dose Range | Notes |
| Intravenous (IV) | Mouse | 0.1 - 1.0 mg/kg | A dose-escalation study is highly recommended to determine the optimal dose. |
| Intraperitoneal (IP) | Mouse | 0.5 - 5.0 mg/kg | Monitor for any signs of toxicity or adverse effects. |
| Subcutaneous (SC) | Mouse | 1.0 - 10.0 mg/kg | Slower absorption compared to IV and IP routes. |
Signaling Pathways
The following diagrams illustrate the central role of RACK1 in cellular signaling, which can be modulated by this compound through the activation of PKC.
Caption: RACK1 as a central hub in cellular signaling.
Caption: General experimental workflow for in vivo studies with this compound.
Experimental Protocols
1. Peptide Handling and Storage
-
Storage: Lyophilized this compound peptide should be stored at -20°C or -80°C for long-term stability.[3]
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a stock concentration of 1-10 mg/mL. For peptides that are difficult to dissolve, sonication is recommended.[3]
-
Aliquoting: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
2. Formulation for In Vivo Administration
The choice of formulation will depend on the administration route and the desired pharmacokinetic profile.
-
Simple Saline/PBS Formulation: For intravenous, intraperitoneal, and subcutaneous injections, reconstituted this compound can be diluted in sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the final desired concentration immediately before use.
-
Formulation with Solubilizing Agents (for higher concentrations): If higher concentrations are required, a formulation containing solubilizing agents may be necessary. An example formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix thoroughly.
-
Finally, add Saline or PBS to reach the final volume and mix until the solution is clear.
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
3. In Vivo Administration Protocols (Mouse Model)
Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
a. Intravenous (IV) Injection (Tail Vein)
-
Animal Restraint: Properly restrain the mouse, for example, using a commercial restrainer. Warming the tail with a heat lamp or warm water can help dilate the tail veins, making injection easier.
-
Preparation of Injection Site: Clean the tail with an alcohol swab.
-
Injection: Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins at a shallow angle.
-
Administration: Slowly inject the prepared this compound solution. The maximum injection volume is typically 100-200 µL for a 20-25g mouse.
-
Confirmation: If the injection is successful, the vein will clear, and there will be no bleb formation.
-
Post-injection Monitoring: Monitor the animal for any adverse reactions.
b. Intraperitoneal (IP) Injection
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Positioning: Tilt the mouse so that its head is pointing downwards. This will help to move the abdominal organs away from the injection site.
-
Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 10-20 degree angle.
-
Administration: Aspirate to ensure no fluid is drawn into the syringe, then inject the this compound solution. The typical injection volume is up to 500 µL.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
c. Subcutaneous (SC) Injection
-
Animal Restraint: Manually restrain the mouse.
-
Injection Site: Lift a fold of skin in the mid-scapular region (between the shoulder blades).
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin.
-
Administration: Aspirate to ensure the needle has not entered a blood vessel, then inject the solution. A small bleb will form under the skin.
-
Post-injection Monitoring: Gently massage the area to help disperse the injected solution and monitor the animal.
4. Pharmacokinetic and Pharmacodynamic Analysis
-
Pharmacokinetics (PK): To determine the half-life and distribution of this compound, blood samples can be collected at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). The concentration of the peptide in plasma can be quantified using methods such as LC-MS/MS or ELISA.
-
Pharmacodynamics (PD): To assess the biological effect of this compound, tissues of interest should be collected at appropriate time points after administration. The activation of PKC and its downstream signaling pathways can be evaluated by techniques such as:
-
Western Blotting: To measure the phosphorylation status of PKC substrates and downstream kinases (e.g., phospho-ERK, phospho-JNK).
-
Immunohistochemistry/Immunofluorescence: To visualize the localization of activated PKC or other relevant proteins within the tissue.
-
Gene Expression Analysis (qPCR, RNA-seq): To measure changes in the transcription of genes regulated by PKC signaling.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to explore the multifaceted roles of PKC signaling in vivo. The provided diagrams and tables offer a quick reference for the underlying biology and experimental design, facilitating a more streamlined and informed research process.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Expression of a peptide binding to receptor for activated C-kinase (RACK1) inhibits phorbol myristoyl acetate-stimulated phospholipase D activity in C3H/10T1/2 cells: dissociation of phospholipase D-mediated phosphatidylcholine breakdown from its synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENCAPSULATION OF ANTENNAPEDIA (PENETRATIN) PEPTIDE IN A POLYMERIC PLATFORM FOR EFFECTIVE TREATMENT OF INTRACELLULAR BACTERIA [bpsa.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of a signal transduction regulator, RACK1, from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Studying Signal Transduction with Pseudo RACK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa scaffold protein belonging to the tryptophan-aspartate (WD) repeat protein family.[1] RACK1's seven WD repeats form a β-propeller structure that serves as a docking platform for a multitude of signaling proteins, positioning it as a critical hub in cellular communication.[2][3] It plays a pivotal role in various signal transduction pathways, including those mediated by Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Src tyrosine kinase.[2][4] RACK1's function is diverse, ranging from modulating protein translation and cell migration to influencing apoptosis and immune responses.[2][5]
This document provides detailed application notes and experimental protocols for studying signal transduction using Pseudo RACK1 , a peptide agonist of PKC.[6][7] this compound is a cell-permeable peptide derived from the C2 domain of PKCβ, which mimics the binding of RACK1 to PKC, thereby activating it in the absence of traditional PKC activators.[6][7][8] These protocols are designed to assist researchers in investigating the intricate roles of RACK1-mediated signaling in various cellular processes.
Signaling Pathways Involving RACK1
RACK1 acts as a central scaffolding protein, integrating signals from various pathways. Understanding these interactions is crucial for designing experiments with this compound.
// Nodes PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RACK1 [label="RACK1", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_pathway [label="MAPK Pathway\n(JNK, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="Integrin", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Translation [label="Protein\nTranslation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Migration [label="Cell Migration", fillcolor="#F1F3F4", fontcolor="#202124"]; Immune_Response [label="Immune Response\n(NF-κB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pseudo_RACK1 [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pseudo_RACK1 -> PKC [label="activates", color="#202124", fontcolor="#202124"]; PKC -> RACK1 [label="binds", color="#202124", fontcolor="#202124"]; RACK1 -> MAPK_pathway [label="activates", color="#34A853", fontcolor="#34A853"]; RACK1 -> Src [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Integrin -> RACK1 [label="interacts", color="#5F6368", fontcolor="#5F6368"]; RACK1 -> Translation [color="#202124", fontcolor="#202124"]; MAPK_pathway -> Apoptosis [color="#202124", fontcolor="#202124"]; Src -> Cell_Migration [color="#202124", fontcolor="#202124"]; PKC -> Immune_Response [color="#202124", fontcolor="#202124"]; } केंद Caption: RACK1 signaling network overview.
Data Presentation
Table 1: Quantitative Analysis of RACK1 and this compound Interactions and Effects
| Interacting Partner | Method | Quantitative Value | Reference |
| Src | In vitro binding assay | Half-maximal binding of GST-RACK1 to Src: ~8 nM | [4] |
| Src Kinase Activity | In vitro kinase assay | 2 µM GST-RACK1 inhibits Src activity by ~40-50% | [4] |
| JNK Activity | Immunokinase assay | 10.4-fold increase with full-length RACK1 overexpression | [9] |
| CD86 Expression (THP-1 cells) | Flow Cytometry | Dose-dependent increase with this compound (0.5-5 µM) | [10] |
| IL-8 Production (THP-1 cells) | ELISA | Dose-dependent increase with this compound (0.5-5 µM) | [10] |
Experimental Protocols
Experimental Workflow: From Hypothesis to Data Analysis
// Nodes Hypothesis [label="Hypothesis:\nthis compound modulates\na specific signaling pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Experiment_Selection [label="Experiment Selection:\n- Co-IP\n- Kinase Assay\n- Cell-based Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol_Execution [label="Protocol Execution", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Collection [label="Data Collection:\n- Western Blot\n- Kinase Activity\n- Reporter Gene Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Hypothesis -> Experiment_Selection [color="#202124"]; Experiment_Selection -> Protocol_Execution [color="#202124"]; Protocol_Execution -> Data_Collection [color="#202124"]; Data_Collection -> Data_Analysis [color="#202124"]; Data_Analysis -> Conclusion [color="#202124"]; } केंद Caption: General experimental workflow.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions with this compound-Activated PKC
This protocol details how to determine if the activation of PKC by this compound promotes its interaction with a target protein.
Materials:
-
Cell Culture: Mammalian cells expressing the target protein of interest.
-
Reagents:
-
Cell-permeable this compound peptide (e.g., linked to Antennapedia domain).[8][11]
-
Control peptide (scrambled sequence).
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Anti-PKC (isoform-specific), anti-target protein, and isotype control IgG.
-
Protein A/G magnetic beads or agarose beads.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of cell-permeable this compound or control peptide for the optimized duration (e.g., 30 minutes to 2 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G beads to 1 mg of cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody (e.g., anti-PKC) or isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of Co-IP Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
For SDS-PAGE: Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For native protein: Elute with 50-100 µL of 0.1 M Glycine-HCl (pH 2.5) for 5-10 minutes at room temperature, then neutralize with 5-10 µL of 1 M Tris-HCl (pH 8.5).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the target protein.
-
Protocol 2: In Vitro Kinase Assay to Measure PKC Activation by this compound
This protocol provides a method to directly measure the ability of this compound to activate PKC and phosphorylate a substrate peptide.
Materials:
-
Enzyme: Purified, recombinant PKC isoform.
-
Activator: this compound peptide.
-
Substrate: Specific PKC peptide substrate (e.g., based on the phosphorylation site of a known PKC target).[12]
-
Reagents:
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
ATP Solution: 100 µM ATP.
-
[γ-³²P]ATP (for radioactive detection) or reagents for non-radioactive detection (e.g., phosphospecific antibody-based ELISA).
-
Stopping Solution: 75 mM phosphoric acid (for radioactive assay) or appropriate buffer for ELISA.
-
P81 phosphocellulose paper (for radioactive assay).[6]
-
Procedure (Radioactive Method):
-
Reaction Setup (in a microfuge tube on ice):
-
20 µL Kinase Assay Buffer.
-
5 µL PKC substrate (to a final concentration of 20-50 µM).
-
5 µL of various concentrations of this compound peptide (e.g., 0.1 - 10 µM).
-
5 µL of purified PKC enzyme (e.g., 10-50 ng).
-
5 µL H₂O.
-
-
Initiate Reaction:
-
Add 10 µL of ATP solution containing [γ-³²P]ATP (to a final specific activity of 200-500 cpm/pmol).
-
Vortex briefly and incubate at 30°C for 10-20 minutes.
-
-
Stop Reaction:
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers 3 times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone.
-
-
Quantification:
-
Transfer the P81 paper to a scintillation vial.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Alternative:
-
Utilize a commercial PKC kinase activity kit that employs a specific antibody to detect the phosphorylated substrate via ELISA.[13][14] Follow the manufacturer's instructions, substituting the provided activator with this compound.
Protocol 3: Cell-Based Assay for NF-κB Signaling using a Luciferase Reporter
This protocol describes how to measure the effect of this compound-mediated PKC activation on the NF-κB signaling pathway.
Materials:
-
Cell Line: A cell line (e.g., HEK293T, HeLa) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.[2][4]
-
Reagents:
-
Cell-permeable this compound peptide.
-
Positive control (e.g., TNF-α).
-
Control peptide (scrambled sequence).
-
Luciferase Assay System (e.g., Promega, Thermo Fisher).
-
96-well white, clear-bottom tissue culture plates.
-
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
-
Cell Treatment:
-
The following day, remove the media and replace it with fresh media containing various concentrations of this compound, control peptide, or TNF-α.
-
Incubate for 6-24 hours, depending on the cell type and expected response time.[3]
-
-
Cell Lysis:
-
Remove the media and wash the cells once with PBS.
-
Add 20-50 µL of 1X Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
-
Express the results as fold-change over the untreated control.
-
Mandatory Visualizations
// Nodes Cell_Treatment [label="1. Cell Treatment\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Lysis [label="2. Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunoprecipitation [label="3. Immunoprecipitation\n(Anti-PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="4. Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elution [label="5. Elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Western_Blot [label="6. Western Blot\n(Anti-Target Protein)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cell_Treatment -> Cell_Lysis [color="#202124"]; Cell_Lysis -> Immunoprecipitation [color="#202124"]; Immunoprecipitation -> Washing [color="#202124"]; Washing -> Elution [color="#202124"]; Elution -> Western_Blot [color="#202124"]; } केंद Caption: Co-Immunoprecipitation workflow.
// Nodes Components [label="Combine:\n- PKC Enzyme\n- Substrate\n- this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction\n(Add ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(30°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Detect [label="Stop Reaction &\nDetect Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Components -> Initiate [color="#202124"]; Initiate -> Incubate [color="#202124"]; Incubate -> Stop_Detect [color="#202124"]; } केंद Caption: In Vitro Kinase Assay workflow.
// Nodes Pseudo_RACK1 [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC_Activation [label="PKC Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK_Activation [label="IKK Complex Activation", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_Degradation [label="IκB Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Translocation [label="NF-κB Nuclear Translocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Luciferase_Expression [label="Luciferase Expression", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pseudo_RACK1 -> PKC_Activation [color="#202124"]; PKC_Activation -> IKK_Activation [color="#202124"]; IKK_Activation -> IkB_Degradation [color="#202124"]; IkB_Degradation -> NFkB_Translocation [color="#202124"]; NFkB_Translocation -> Luciferase_Expression [color="#202124"]; } केंद Caption: NF-κB luciferase assay logic.
References
- 1. Quantitative Analysis of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. bowdish.ca [bowdish.ca]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. An autoregulatory region in protein kinase C: the pseudoanchoring site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 13. abcam.com [abcam.com]
- 14. abcam.co.jp [abcam.co.jp]
Determining the Optimal Concentration of Pseudo RACK1 for In Vitro and In Cellulo Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved scaffold protein that plays a pivotal role in assembling and localizing signaling complexes.[1][2][3][4] A key interaction partner of RACK1 is Protein Kinase C (PKC), particularly the βII isoform.[3] The binding of activated PKC to RACK1 is crucial for the translocation and stabilization of PKC at specific subcellular locations, thereby enabling it to phosphorylate its downstream targets.[3]
Pseudo RACK1 is a peptide agonist derived from the C2 domain of PKCβ.[5][6] It functions by binding to an autoregulatory site on PKC, mimicking the action of RACK1 and activating the kinase even in the absence of traditional PKC activators.[1][2][7] This makes this compound a valuable tool for studying PKC-dependent signaling pathways. Determining the optimal concentration of this compound is critical for obtaining robust and reproducible experimental results. This document provides detailed protocols and guidelines for establishing the optimal working concentration of this compound for various experimental setups.
Data Presentation
The optimal concentration of this compound is highly dependent on the cell type, the specific PKC isoform being targeted, and the experimental readout. Based on published studies, a starting point for dose-response experiments can be inferred.
| Cell Type/System | This compound Concentration Range | Observed Effect | Reference |
| THP-1 cells | 1 - 5 µM | PKC-βII translocation, Serine protein phosphorylation | [8] |
| Xenopus oocytes | 20 µM | Induction of Germinal Vesicle Breakdown (GVBD) | [7] |
Signaling Pathway Diagram
The following diagram illustrates the canonical RACK1-PKC signaling pathway and the proposed mechanism of action for this compound.
Caption: RACK1-PKC signaling pathway and the action of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PKC Activation
This protocol describes how to determine the optimal concentration of this compound to activate PKC in a cell-free system. The readout is the phosphorylation of a generic PKC substrate.
Materials:
-
Recombinant active PKC
-
This compound peptide
-
PKC substrate peptide (e.g., myelin basic protein or a specific fluorescently labeled peptide)
-
ATP (with [γ-³²P]-ATP for radioactive detection or unlabeled for antibody-based detection)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Stop solution (e.g., EDTA for non-radioactive assays, or phosphoric acid for radioactive assays)
-
96-well plates
-
Phosphocellulose paper or anti-phosphoserine/threonine antibody and detection reagents (for Western blotting or ELISA)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in kinase reaction buffer. A suggested starting range is 0.1 µM to 50 µM.
-
Set up Kinase Reaction: In a 96-well plate, add the following to each well:
-
10 µL of recombinant PKC
-
10 µL of PKC substrate
-
10 µL of the respective this compound dilution
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Add 10 µL of stop solution to each well.
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.
-
Antibody-based method: Perform a Western blot or ELISA using an antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: Plot the measured signal (e.g., CPM or absorbance) against the log of the this compound concentration. Determine the EC₅₀ (the concentration that gives half-maximal activation) from the resulting dose-response curve. The optimal concentration for maximal activation will be at the plateau of the curve.
Protocol 2: In Cellulo Western Blotting for Downstream Target Phosphorylation
This protocol determines the optimal concentration of this compound by measuring the phosphorylation of a known downstream target of PKC in cultured cells.
Materials:
-
Cell line of interest (e.g., THP-1, HEK293)
-
This compound peptide
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total form of the PKC substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-12 hours before treatment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a specific duration (e.g., 5, 15, 30 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total target protein for normalization.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the log of the this compound concentration to generate a dose-response curve and determine the optimal concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a dose-response experiment to determine the optimal concentration of this compound.
Caption: General workflow for a dose-response experiment.
References
- 1. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An autoregulatory region in protein kinase C: the pseudoanchoring site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of a peptide binding to receptor for activated C-kinase (RACK1) inhibits phorbol myristoyl acetate-stimulated phospholipase D activity in C3H/10T1/2 cells: dissociation of phospholipase D-mediated phosphatidylcholine breakdown from its synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescently Labeling Pseudo RACK1 for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved scaffold protein that plays a pivotal role in numerous cellular signaling pathways by anchoring and modulating the activity of various signaling molecules, most notably Protein Kinase C (PKC). "Pseudo RACK1" is a peptide derived from the C2 domain of PKCβ with the sequence SVEIWD, which acts as an agonist of PKC by binding to it in the absence of other activators.[1] Fluorescently labeling this peptide allows for the direct visualization of its interaction with PKC and other potential binding partners within living cells, providing a powerful tool to dissect the spatiotemporal dynamics of PKC signaling.
These application notes provide detailed protocols for fluorescently labeling the this compound peptide and for visualizing its localization and interactions in mammalian cells using fluorescence microscopy.
Data Presentation: Comparison of Fluorescent Labeling Strategies
Choosing the optimal fluorescent label is critical for successful imaging experiments. The following tables summarize the key photophysical properties of common fluorescent proteins and organic dyes that can be used for labeling this compound.
Table 1: Properties of Common Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Brightness* | Photostability (t½, sec) |
| EGFP | 488 | 507 | 0.60 | 55,000 | 33.0 | ~100 |
| mCherry | 587 | 610 | 0.22 | 72,000 | 15.8 | ~150 |
| mTurquoise2 | 434 | 474 | 0.93 | 30,000 | 27.9 | >400 |
| mNeonGreen | 506 | 517 | 0.80 | 116,000 | 92.8 | ~120 |
| mScarlet | 569 | 594 | 0.70 | 100,000 | 70.0 | ~200 |
*Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 1000. Data compiled from various sources, including references[2][3]. Photostability can vary depending on imaging conditions.
Table 2: Properties of Self-Labeling Tags and Common Fluorophores
| Tagging System | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Brightness* |
| SNAP-tag | TMR-Star | 554 | 580 | 0.85 | 92,000 | 78.2 |
| SiR | 652 | 672 | 0.40 | 100,000 | 40.0 | |
| HaloTag | TMR | 555 | 585 | 0.41 | 95,000 | 38.9 |
| SiR | 652 | 672 | 0.55 | 100,000 | 55.0 | |
| Direct Labeling | Fluorescein | 494 | 518 | 0.92 | 73,000 | 67.2 |
| Rhodamine B | 555 | 580 | 0.31 | 106,000 | 32.9 |
*Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 1000. Data compiled from various sources. Photophysical properties of dyes can be influenced by their conjugation to the tag and the local environment.
Experimental Protocols
Protocol 1: N-terminal Fluorescein Labeling of this compound Peptide
This protocol describes the chemical conjugation of fluorescein isothiocyanate (FITC) to the N-terminus of the synthesized this compound peptide (Sequence: SVEIWD).
Materials:
-
Synthesized this compound peptide with a free N-terminus
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for verification
Procedure:
-
Peptide Synthesis: Synthesize the this compound peptide (SVEIWD) using standard solid-phase peptide synthesis (SPPS) on a resin.
-
Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.[4]
-
FITC Conjugation: a. Prepare the FITC solution: Dissolve a 3-molar excess of FITC in DMF. Add a 6-molar excess of DIPEA to the solution.[4] b. Add the FITC solution to the resin-bound peptide. c. Incubate the reaction mixture in the dark at room temperature with gentle agitation for at least 2 hours, or overnight for optimal conjugation.[4]
-
Washing: After incubation, remove the FITC solution and wash the resin extensively with DMF to remove any unreacted FITC.
-
Peptide Cleavage and Deprotection: Cleave the fluorescently labeled peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the fluorescein-labeled this compound peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Protocol 2: Transfection of Mammalian Cells with a Fluorescently Tagged RACK1 Construct (for comparison)
This protocol describes the transient transfection of a plasmid encoding a RACK1-GFP fusion protein into mammalian cells for comparative analysis with the labeled peptide.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding RACK1-GFP
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE 6)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well plates or chambered cover glass
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells in a 6-well plate or chambered cover glass at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes: a. In a sterile microcentrifuge tube, dilute the RACK1-GFP plasmid DNA in serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the transfection reagent in serum-free medium. c. Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Gently add the DNA-transfection reagent complexes dropwise to the cells. b. Swirl the plate gently to ensure even distribution.
-
Incubation: Return the cells to the CO₂ incubator and incubate for 24-48 hours to allow for gene expression.
-
Microscopy: After the incubation period, the cells are ready for imaging.
Protocol 3: Live-Cell Imaging of Fluorescently Labeled this compound
This protocol outlines the procedure for introducing the fluorescently labeled this compound peptide into live cells and imaging its localization.
Materials:
-
Mammalian cells cultured on chambered cover glass
-
Fluorescein-labeled this compound peptide
-
Cell-penetrating peptide (CPP) if required (e.g., TAT peptide) or a peptide delivery reagent
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal microscope equipped with appropriate lasers and filters for fluorescein (Excitation: ~494 nm, Emission: ~518 nm)
Procedure:
-
Cell Preparation: Culture cells to a suitable confluency on chambered cover glass.
-
Peptide Delivery:
-
Direct Incubation: If the labeled peptide has inherent cell-penetrating properties, it can be directly added to the live-cell imaging medium at a final concentration of 1-10 µM.
-
CPP Conjugation: For enhanced delivery, the fluorescent this compound peptide can be conjugated to a CPP.
-
Microinjection: For single-cell analysis, the labeled peptide can be microinjected directly into the cytoplasm.
-
-
Incubation: Incubate the cells with the labeled peptide for a predetermined time (e.g., 30 minutes to a few hours) to allow for cellular uptake.
-
Washing: Gently wash the cells with fresh live-cell imaging medium to remove any excess, non-internalized peptide.
-
Microscopy: a. Place the chambered cover glass on the stage of the confocal microscope. b. Use a 488 nm laser line for excitation of fluorescein. c. Set the emission detection to a window around 500-550 nm. d. Acquire images using appropriate settings for laser power, detector gain, and scan speed to minimize phototoxicity and photobleaching.
Mandatory Visualizations
Caption: Workflow for fluorescently labeling and imaging this compound.
Caption: RACK1 as a scaffold in the PKC signaling pathway.
References
Application Notes and Protocols: The Use of Pseudo RACK1 in Studying Immunosenescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunosenescence, the age-associated decline in immune system function, is a complex process characterized by the deterioration of both innate and adaptive immunity.[1] This decline contributes to an increased susceptibility to infections and a reduced efficacy of vaccinations in the elderly population.[1] A key molecular mechanism implicated in immunosenescence is a defect in the Protein Kinase C (PKC) signaling pathway, which is crucial for immune cell activation, proliferation, and cytokine production.[1][2]
Studies have identified that a failing element in this pathway is the reduced expression of the Receptor for Activated C Kinase 1 (RACK1).[1][2] RACK1 is a critical scaffolding protein that binds to activated PKC, particularly the PKCβII isoform, stabilizing its active conformation and translocating it to specific substrates to initiate downstream signaling.[1][2][3] The age-related decline in RACK1 leads to impaired immune responses.[1]
Pseudo RACK1 is a synthetic, cell-permeable peptide that acts as a direct activator of PKCβ.[1][4] It consists of a peptide derived from the C2 domain of PKCβ linked to the Antennapedia domain, which facilitates its rapid uptake into cells.[4] By directly activating PKCβ, this compound effectively bypasses the age-related deficiency in endogenous RACK1, making it an invaluable tool for studying and potentially reversing the functional defects of immunosenescence.[1]
Principle of Action and Key Applications
Principle: In young, healthy immune cells, an external stimulus activates PKCβ. RACK1 binds to the activated PKCβ, stabilizing and localizing the kinase to its downstream targets, leading to a robust immune response. In aged immune cells, RACK1 expression is diminished, leading to defective PKCβ translocation and a blunted immune response. This compound is actively transported into the cell and directly activates PKCβ, restoring the signaling cascade in the absence of sufficient endogenous RACK1.
Key Applications:
-
Restoration of Immune Function: Investigating the reversal of age-associated defects in cytokine production and immune cell activation.[1]
-
Mechanism of Immunosenescence: Elucidating the specific downstream consequences of impaired PKCβ signaling in various immune cell types.
-
Adjuvant and Therapeutic Development: Assessing the potential of PKCβ activators to enhance vaccine responses or act as immunomodulatory agents in the elderly.[1]
-
Inflammaging Research: Studying the link between defective PKC signaling and "inflammaging," the chronic low-grade inflammation characteristic of aging.[1]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical framework for the role of RACK1 in immunosenescence.
Caption: RACK1/PKCβ signaling in young, aged, and this compound-treated states.
Caption: The causal relationship between aging, RACK1 decline, and immunosenescence.
Quantitative Data Summary
The following tables summarize the effects of this compound on immune cell function in whole blood assays comparing leukocytes from young (25-34 years) and old (77-79 years) donors.[1] Data is based on published findings and represents the qualitative outcome.
Table 1: Effect of this compound Alone on Leukocytes
| Parameter | Young Donors | Old Donors |
| CD86 Expression | Increased | Increased |
| IL-6 Production | Increased | Increased |
| IL-8 Production | Increased | Increased |
| IFN-γ Production | No significant change | Increased |
Table 2: Co-stimulatory Effect of this compound with LPS
| Parameter | LPS Alone (Old Donors) | LPS + this compound (Old Donors) | Outcome |
| TNF-α Production | Defective/Reduced | Increased | Restoration |
| IL-8 Production | Defective/Reduced | Increased | Restoration |
| IL-10 Production | Defective/Reduced | Increased | Restoration |
Experimental Protocols
Protocol 1: Whole Blood Assay for Assessing Immunosenescence Reversal
This protocol is designed to assess the ability of this compound to restore cytokine production and cell activation markers in leukocytes from aged donors.[1]
A. Materials and Reagents
-
Blood Collection Tubes: Sodium Heparin-coated vacutainers.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Lyophilized powder, reconstituted in sterile water or PBS to a stock concentration of 1 mM. Store at -80°C.[4]
-
Stimulants: Lipopolysaccharide (LPS) (10 ng/mL final concentration), Phytohaemagglutinin (PHA) (5 µg/mL final concentration).
-
Antibodies for Flow Cytometry: FITC- or PE-conjugated anti-human CD86, and relevant isotype controls.
-
ELISA Kits: For quantification of human TNF-α, IL-6, IL-8, IL-10, and IFN-γ.
-
96-well cell culture plates.
B. Experimental Workflow Diagram
Caption: Workflow for the whole blood assay to test this compound efficacy.
C. Step-by-Step Procedure
-
Blood Collection: Draw whole blood from young and old healthy volunteers into sodium heparin tubes. Process within 2 hours.
-
Blood Dilution: Dilute the whole blood 1:10 with pre-warmed complete RPMI medium.
-
Plating: Add 200 µL of the diluted blood to each well of a 96-well plate.
-
Stimulation: Add this compound and/or other stimulants to the wells to achieve the final desired concentrations (e.g., 1 µM this compound, 10 ng/mL LPS). Include unstimulated (medium only) and single-stimulant controls.
-
Incubation:
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Supernatant Analysis: Carefully collect the supernatant and store at -80°C until cytokine analysis is performed using commercial ELISA kits according to the manufacturer's instructions.
-
Cell Analysis (Flow Cytometry):
-
Discard the remaining supernatant and resuspend the cell pellet in 200 µL of FACS buffer (PBS + 2% FBS).
-
Add fluorochrome-conjugated anti-CD86 antibody and the corresponding isotype control to respective wells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix cells if necessary (e.g., with 1% paraformaldehyde).
-
Acquire data on a flow cytometer. Gate on the monocyte population based on forward and side scatter properties to analyze CD86 expression.
-
Protocol 2: THP-1 Cell Stimulation Assay
This protocol uses the human monocytic THP-1 cell line as a model to assess the dose-response and costimulatory effects of this compound.[1]
A. Materials and Reagents
-
Cells: THP-1 cells (ATCC TIB-202).
-
Culture Medium: RPMI-1640 as described in Protocol 1.
-
Reagents: this compound, LPS.
-
ELISA Kits: For relevant human cytokines (e.g., IL-6, IL-8, TNF-α).
B. Step-by-Step Procedure
-
Cell Culture: Maintain THP-1 cells in suspension culture in complete RPMI medium.
-
Plating: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 200 µL of medium.
-
Stimulation:
-
Perform a dose-response curve for this compound (e.g., 0.5, 1, 2.5, 5 µM) to determine the optimal concentration.
-
For co-stimulation experiments, add a fixed concentration of LPS (e.g., 10 ng/mL) with or without different concentrations of this compound.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Analysis: Centrifuge the plate, collect the supernatant, and measure cytokine concentrations using ELISA as described previously.
Conclusion
This compound serves as a powerful and specific tool for probing the molecular underpinnings of immunosenescence. By directly activating PKCβ, it allows researchers to bypass the age-related defect in RACK1 expression and investigate the potential for restoring immune function. The protocols and data presented here provide a framework for utilizing this compound to explore the mechanisms of age-related immune decline and to evaluate novel therapeutic strategies aimed at rejuvenating the aging immune system.
References
- 1. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Hormones in the Regulation of RACK1 Expression as a Signaling Checkpoint in Immunosenescence [mdpi.com]
- 3. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
Troubleshooting & Optimization
Troubleshooting low solubility of Pseudo RACK1 peptide
This guide provides troubleshooting strategies and frequently asked questions regarding the low solubility of Pseudo RACK1 peptide, a valuable tool for researchers studying Protein Kinase C (PKC) signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide, and why can it be difficult to dissolve?
A1: this compound is a synthetic peptide designed as a PKC agonist.[1] It consists of two chains linked by a disulfide bridge: one is a cell-penetrating Antennapedia domain, and the other is derived from the C2 domain of PKC β, which allows it to selectively interact with and activate β-PKC.[1][2] Peptides, especially those with a high proportion of hydrophobic or charged amino acids, can be challenging to dissolve due to their tendency to aggregate.[3][4] The specific amino acid sequence of this compound (Chain 1: Lys-Lys-Trp-Lys-Met-Arg-Arg-Asn-Gln-Phe-Trp-Ile-Lys-Ile-Gln-Arg-Cys and Chain 2: Cys-Ser-Val-Glu-Ile-Trp-Asp) gives it a strong net positive charge, classifying it as a basic peptide, which influences the choice of an appropriate solvent.[5]
Q2: What is the primary recommended solvent for this compound peptide?
A2: The primary recommended solvent for reconstituting this compound peptide is sterile water (H₂O).[2] For optimal dissolution, it is also recommended to use sonication to break up any potential aggregates.[2][3]
Q3: My this compound peptide did not fully dissolve in water. What are the next steps?
A3: If you encounter poor solubility in water, do not discard the sample. Based on its amino acid composition, the this compound peptide is basic. For basic peptides that are difficult to dissolve in water, adding a small amount of a dilute acidic solution is recommended.[6] You can try adding a small volume of 10% acetic acid or 0.1% Trifluoroacetic acid (TFA) to the solution and then diluting it to the desired final concentration with your buffer.[6]
Q4: Are there any general techniques to improve peptide solubility during reconstitution?
A4: Yes, several general techniques can aid in dissolving peptides:
-
Sonication: A brief sonication in a water bath can help break apart peptide aggregates.[3] It is best to use short bursts (e.g., 3 bursts of 10 seconds) and chill the sample on ice in between to prevent heating.[3]
-
Warming: Gently warming the solution can sometimes improve solubility, but this should be done with caution to avoid degrading the peptide.[3]
-
Vortexing: Vigorous vortexing can also help, but sonication is generally more effective for stubborn aggregates.
Q5: Are there any solvents I should avoid when working with this compound peptide?
A5: The sequence of this compound contains Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) residues.[5] These amino acids are susceptible to oxidation. Therefore, it is advisable to avoid using Dimethyl sulfoxide (DMSO) as a solvent, as it can be an oxidizing agent.[3] If an organic solvent is absolutely necessary, consider alternatives like DMF or acetonitrile, but always dilute to the final concentration with an aqueous buffer as soon as possible.[3]
Q6: How should I properly store the lyophilized powder and the reconstituted peptide solution?
A6: Proper storage is critical for maintaining the peptide's integrity.
-
Lyophilized Powder: Store the powder at -20°C for long-term storage (up to 3 years).[2] Ensure the container is tightly sealed to keep it away from moisture.[2]
-
Reconstituted Solution: Once dissolved, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 1 year.[2]
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound peptide.
| Solvent | Concentration | Molarity | Method | Source |
| H₂O | 2 mg/mL | 0.63 mM | Sonication is recommended | [2] |
Experimental Protocols
Protocol for Reconstituting this compound Peptide
This protocol provides a step-by-step guide for dissolving the lyophilized this compound peptide.
-
Pre-Reconstitution Steps:
-
Initial Dissolution Attempt (Recommended Solvent):
-
Add the appropriate volume of sterile, oxygen-free water to the vial to achieve the desired stock concentration (e.g., for a 2 mg/mL stock, add 0.5 mL of water to 1 mg of peptide).
-
Vortex the vial gently.
-
If the peptide is not fully dissolved, proceed to sonication. Place the vial in a sonicator water bath for three 10-second intervals, placing the tube on ice between each interval to prevent overheating.[3]
-
A properly solubilized peptide will result in a clear, particle-free solution.[3]
-
-
Troubleshooting Low Solubility:
-
If the solution remains cloudy or contains visible particulates after sonication in water, the peptide's basic nature may be hindering solubility.
-
Add a small amount of 10% acetic acid or 0.1% TFA dropwise while vortexing until the solution clears.[6]
-
Once the peptide is dissolved, you can add your aqueous buffer to reach the final desired concentration and pH.
-
-
Storage:
-
Immediately after reconstitution, prepare single-use aliquots.
-
Store the aliquots at -80°C.[2]
-
RACK1 Signaling Hub
The Receptor for Activated C Kinase 1 (RACK1) is a versatile scaffold protein that does not have enzymatic activity itself but facilitates interactions between various signaling molecules.[7][8] It plays a crucial role in integrating signals from different pathways, including those involving Protein Kinase C (PKC), Src, and the MAPK/ERK pathway, to regulate processes like cell motility and protein synthesis.[8][9]
Caption: RACK1 as a central signaling hub.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. embopress.org [embopress.org]
- 8. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Optimizing incubation time for Pseudo RACK1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall experimental design for Pseudo RACK1 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable peptide that acts as a specific agonist for Protein Kinase C (PKC), particularly the β-isoform (PKCβ).[1][2] It is designed with two key components: a peptide sequence homologous to the RACK1 (Receptor for Activated C Kinase 1) binding site on PKC, and the Antennapedia domain vector peptide.[2][3] This vector facilitates rapid and effective uptake of the peptide into intact cells.[2][3] Once inside the cell, the disulfide bond linking the two components is reduced, releasing the active peptide. This peptide then binds to the RACK1 binding site on PKC, inducing its activation in the absence of traditional PKC activators.[1][4]
Q2: What is the primary application of this compound?
A2: this compound is primarily used to investigate the downstream effects of PKC activation in various cellular processes. Given RACK1's role as a scaffold protein involved in numerous signaling pathways, including those related to immune response, cell proliferation, and neuronal function, this compound is a valuable tool for dissecting these pathways.[2][5] For example, it has been used to study immune activation by inducing cytokine production and the expression of cell surface markers like CD86.[2][6]
Q3: What is a typical concentration range for this compound treatment?
A3: The effective concentration of this compound can vary depending on the cell type and the specific biological question being addressed. However, published studies commonly use concentrations ranging from 0.5 µM to 5 µM.[6] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. In some studies, concentrations of 1 µM and 2.5 µM have been shown to be effective.[2]
Q4: How quickly does this compound enter the cells?
A4: The Antennapedia domain facilitates rapid uptake into intact cells.[2][3] This allows for the investigation of very early signaling events following PKC activation.
Troubleshooting Guide
Issue 1: No observable effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The optimal incubation time is highly dependent on the downstream effect being measured. For rapid signaling events like protein phosphorylation (e.g., PKC translocation), a short incubation time (e.g., 5-30 minutes) may be sufficient.[6] For downstream events like changes in gene expression, cytokine production, or cell surface marker expression, a longer incubation period (e.g., 24-48 hours) is likely necessary.[2][7] |
| Incorrect Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) to determine the optimal concentration for your cell type and assay. |
| Peptide Integrity | Ensure the this compound peptide has been stored correctly according to the manufacturer's instructions to maintain its activity. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell confluency or poor viability can affect the cellular response. |
Issue 2: High background or non-specific effects.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | A very high concentration of this compound may lead to off-target effects. Try reducing the concentration based on your dose-response data. |
| Contamination | Ensure that cell cultures and reagents are free from contamination (e.g., mycoplasma, endotoxin) which can trigger cellular responses. |
| Inappropriate Vehicle Control | Use the same vehicle control that was used to dissolve the this compound peptide to account for any effects of the solvent itself. |
Data Presentation: Incubation Time and Experimental Readouts
The following table summarizes typical incubation times for various experimental readouts based on published literature. This should serve as a starting point for optimizing your experiments.
| Experimental Readout | Typical Incubation Time | Cell Type Example | Reference |
| PKCβ Membrane Translocation | 5 minutes | THP-1 cells | [6] |
| CD86 Expression | 24 hours | THP-1 cells, Human leukocytes | [2][6] |
| IL-8 Release | 24 hours | THP-1 cells | [6] |
| Cytokine Production (TNF-α, IL-6, IL-10) | 24 - 48 hours | Human leukocytes | [2][7] |
| IFN-γ Production | 48 hours | Human leukocytes | [2][7] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or a recommended buffer to create a stock solution. Aliquot and store at -20°C or -80°C as recommended by the supplier.
-
Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control. Incubate the cells for the desired period (refer to the table above and your experimental goals) at 37°C in a humidified CO2 incubator.
-
Downstream Analysis: Following incubation, harvest the cells or cell culture supernatant for your intended downstream analysis (e.g., Western blot, ELISA, flow cytometry, RT-qPCR).
Protocol 2: Analysis of PKC Translocation by Western Blot
-
Treatment: Treat cells with the desired concentration of this compound for a short duration (e.g., 0, 5, 10, 15, 30 minutes).
-
Cell Fractionation: Immediately after treatment, wash the cells with ice-cold PBS and perform cellular fractionation to separate the cytosolic and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Western Blot: Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the PKC isoform of interest (e.g., PKCβ). Use appropriate loading controls for each fraction (e.g., Tubulin for cytosol, Na+/K+ ATPase for membrane).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the relative amount of PKC in the membrane fraction compared to the cytosolic fraction. An increase in the membrane-to-cytosol ratio indicates translocation.
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of RACK1 in the pathogenesis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Pseudo RACK1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pseudo RACK1. The information is designed to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable peptide designed as a specific activator of Protein Kinase C (PKC), particularly the β-isoform.[1] It consists of a peptide sequence derived from the C2 domain of PKCβ, which is homologous to a binding site on its receptor, the Receptor for Activated C-Kinase 1 (RACK1).[2][3] This peptide is conjugated to a cell-penetrating peptide, such as the Antennapedia domain, to facilitate its uptake into intact cells.[3] Once inside the cell, the active peptide is released and is thought to mimic the natural interaction between PKCβ and RACK1, leading to the activation of PKCβ-mediated signaling pathways.[2]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the activation of PKCβ. This has been demonstrated in various cellular contexts, leading to downstream signaling events. For example, in immune cells like the human promyelocytic cell line THP-1, this compound has been shown to induce a dose-dependent increase in the expression of the co-stimulatory molecule CD86 and the production of the pro-inflammatory cytokine Interleukin-8 (IL-8).[4]
Q3: What are the potential off-target effects of this compound?
While this compound is designed for specificity towards PKCβ, the possibility of off-target effects should be considered. Due to its nature as a peptide mimic of a protein-protein interaction domain, potential off-target effects could arise from:
-
Interaction with other PKC isoforms: Although designed based on the PKCβ sequence, sequence homology with other PKC isoforms might lead to their unintended activation.
-
Binding to other RACK family proteins or WD40 repeat-containing proteins: RACK1 is a member of the WD40 repeat protein family, which are known to act as scaffolds for various protein complexes. The this compound peptide could potentially interact with other proteins containing similar structural motifs.
-
Activation of unintended signaling pathways: As RACK1 is a scaffold protein involved in multiple signaling cascades, including MAPK and G-protein signaling, modulation of these pathways by this compound cannot be entirely ruled out.
Q4: How can I experimentally identify potential off-target effects of this compound?
Several experimental approaches can be employed to identify off-target effects:
-
Kinase Profiling: A comprehensive kinase screen (kinome scan) can be performed to assess the activity of a wide range of kinases in the presence of this compound. This will identify any unintended activation or inhibition of other kinases.
-
Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can be used to identify proteins that interact with a tagged version of this compound. Quantitative phosphoproteomics can reveal changes in the phosphorylation status of cellular proteins upon this compound treatment, providing insights into activated or inhibited signaling pathways beyond the canonical PKCβ pathway.[5][6][7][8][9]
-
Cellular Phenotyping with Controls: Comparing the cellular effects of this compound with those of other known PKC activators (e.g., phorbol esters) and inhibitors can help distinguish between on-target PKC-mediated effects and potential off-target effects. The use of cells with genetic knockout or knockdown of PKCβ or RACK1 can also help validate the on-target action of this compound.
Q5: What are some strategies to minimize off-target effects of this compound?
Minimizing off-target effects is crucial for the correct interpretation of experimental results. Here are some strategies:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis should be performed for each new cell type and experimental condition.[10][11][12]
-
Use of Negative Controls: A scrambled peptide with the same amino acid composition but a randomized sequence should be used as a negative control to ensure that the observed effects are not due to non-specific peptide interactions.
-
Orthogonal Approaches: Confirm key findings using alternative methods to modulate PKCβ activity, such as small molecule inhibitors or activators, or genetic approaches (siRNA, CRISPR/Cas9).
-
Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the on-target effect, as prolonged exposure may increase the likelihood of off-target interactions.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| No observable on-target effect (e.g., no increase in PKC substrate phosphorylation or downstream signaling). | 1. Inefficient cell penetration. | - Verify the integrity and cell-penetrating capability of the conjugated peptide. - Optimize incubation time and concentration. - For intracellular release of the active peptide from disulfide-linked conjugates, ensure the cellular reducing environment is sufficient.[3] |
| 2. Low expression of PKCβ or RACK1 in the cell model. | - Confirm the expression levels of PKCβ and RACK1 in your cells using Western blot or qPCR. - Choose a cell line with known expression of the target proteins. | |
| 3. Inactive this compound peptide. | - Ensure proper storage of the peptide to prevent degradation. - Test the activity of a fresh batch of the peptide. | |
| High background or inconsistent results. | 1. Non-specific binding of the peptide. | - Include a scrambled peptide control in all experiments. - Reduce the concentration of this compound used. - Optimize washing steps in your experimental protocols. |
| 2. Cell toxicity at higher concentrations. | - Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration of this compound. - Use concentrations well below the toxic threshold. | |
| Observed effects are not consistent with known PKCβ signaling. | 1. Potential off-target effects. | - Perform a kinase selectivity screen to identify unintended kinase activation. - Use phosphoproteomics to map the signaling pathways affected by this compound. - Validate findings with PKCβ-specific inhibitors or activators. |
| 2. Activation of other PKC isoforms. | - If possible, use cell lines with knockouts of different PKC isoforms to dissect the specific contribution of each. |
Quantitative Data Presentation
Due to the limited availability of published quantitative data on the specific binding affinity and off-target interactions of this compound, the following tables are provided as templates for researchers to structure their own experimental data.
Table 1: On-Target vs. Off-Target Kinase Activation Profile of this compound (Hypothetical Data)
| Kinase | EC50 (µM) | Maximum Activation (% of Control) |
| PKCβ | 0.5 | 150 |
| PKA | > 10 | 105 |
| PKG | > 10 | 102 |
| CAMKII | 8.2 | 115 |
| MAPK/ERK | > 10 | 110 |
This table should be populated with data from a comprehensive kinase activity panel.
Table 2: Binding Affinity of this compound to On-Target and Potential Off-Target Proteins (Hypothetical Data)
| Protein | Binding Affinity (Kd) (µM) | Method |
| PKCβ | 0.2 | Surface Plasmon Resonance (SPR) |
| RACK1 | 1.5 | Isothermal Titration Calorimetry (ITC) |
| PKCα | 5.8 | Microscale Thermophoresis (MST) |
| PKCγ | 7.2 | Microscale Thermophoresis (MST) |
| WD40-repeat protein X | > 20 | Surface Plasmon Resonance (SPR) |
This table should be populated with data from biophysical interaction assays.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Kinase Panel Assay
This protocol outlines the general steps for assessing the selectivity of this compound against a broad panel of kinases. It is recommended to use a reputable commercial service for this purpose.
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a stock solution of a scrambled peptide control at the same concentration.
-
-
Assay Concentration Selection:
-
Based on dose-response curves from your on-target assays, select a concentration of this compound that gives a robust on-target effect (e.g., 1 µM).
-
It is also advisable to test a higher concentration (e.g., 10 µM) to identify weaker off-target interactions.
-
-
Submission to a Kinase Profiling Service:
-
Provide the prepared this compound and scrambled peptide solutions to the service provider.
-
Specify the desired screening concentrations and the kinase panel to be tested against.
-
-
Data Analysis:
-
The service will provide data on the percent inhibition or activation of each kinase in the panel relative to a control.
-
Identify any kinases that show significant modulation by this compound but not by the scrambled peptide.
-
For any significant "hits," it is recommended to follow up with a full dose-response analysis to determine the IC50 or EC50 value.
-
Protocol 2: Whole-Cell Phosphoproteomic Analysis to Identify Off-Target Signaling
This protocol describes a general workflow for identifying global changes in protein phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include vehicle-treated and scrambled peptide-treated cells as controls.
-
-
Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse them in a urea-based lysis buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the tryptic digest using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the phosphopeptides.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated in response to this compound treatment compared to controls.
-
Use bioinformatics tools (e.g., DAVID, Metascape) for pathway and network analysis of the differentially phosphorylated proteins to identify affected signaling pathways.
-
Visualizations
Caption: On-target signaling pathway of this compound leading to PKCβ activation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Analysis of Protein Phosphorylation Networks From Phosphoproteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-omics analysis identifies drivers of protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative phosphoproteomics of protein kinase SnRK1 regulated protein phosphorylation in Arabidopsis under submergence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Interpreting Conflicting Results from RACK1 Experiments
Welcome to the technical support center for researchers working with the scaffolding protein RACK1 (Receptor for Activated C Kinase 1). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret conflicting or unexpected results in your experiments. RACK1 is a highly conserved WD40 repeat protein that acts as a crucial hub for numerous signaling pathways, and its multifaceted nature can sometimes lead to complex experimental outcomes.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why are my results showing that RACK1 has opposing effects on the same signaling pathway?
A1: This is a common point of confusion arising from the multifaceted role of RACK1 as a scaffolding protein. The effect of RACK1 on a signaling pathway can be context-dependent, influenced by factors such as:
-
Cellular Localization: RACK1 can shuttle between different cellular compartments, including the ribosome, nucleus, and focal adhesions.[1][3][4] Its function varies depending on its location and the binding partners available in that specific microenvironment. For example, cytoplasmic RACK1 might facilitate one set of interactions, while nuclear RACK1 engages with different partners to regulate transcription.[5][6]
-
Binding Partners: RACK1 can simultaneously or exclusively bind to a wide array of signaling molecules, including kinases (like PKC and Src), phosphatases, and receptors.[1][2][7] The overall output of a pathway can change depending on which of these partners RACK1 is interacting with at a given time. For instance, RACK1 can stabilize the active conformation of PKC while inhibiting the activity of Src kinase.[1][7]
-
Stimulus-Dependent Interactions: Some of RACK1's interactions are transient and depend on specific cellular stimuli.[2] The presence or absence of a particular growth factor, stress signal, or other stimulus can dictate which proteins RACK1 binds to, leading to different downstream effects.
Q2: I'm using a RACK1 pseudosubstrate peptide and seeing off-target effects or results that contradict RACK1 knockdown experiments. Why is this happening?
A2: RACK1 pseudosubstrate peptides are designed to mimic the binding site of RACK1 on a specific partner, often PKC, to competitively inhibit their interaction.[8] However, conflicting results can arise due to:
-
Specificity: While designed to be specific, peptides can sometimes have off-target effects by interacting with other proteins that have similar binding motifs.
-
Functional vs. Presence: A pseudosubstrate peptide inhibits a specific interaction of RACK1, whereas siRNA or shRNA-mediated knockdown removes the entire protein. Knockdown will affect all functions of RACK1, including its role in translation and its interactions with numerous other partners, leading to a broader and potentially different phenotype.[9]
-
Compensation Mechanisms: In long-term knockdown experiments, cells may develop compensatory mechanisms to overcome the loss of RACK1. Pseudosubstrate peptide treatment is typically a more acute perturbation and may not trigger these same compensatory pathways.
-
Dose-Response: The concentration of the pseudosubstrate is critical. At high concentrations, you may observe non-specific effects, while at low concentrations, the inhibition might be incomplete.[10] It's crucial to perform a thorough dose-response curve.
Q3: My co-immunoprecipitation (Co-IP) experiments to validate a RACK1 interaction are inconsistent. Sometimes I see the interaction, and other times I don't.
A3: The dynamic nature of RACK1's interactions can make Co-IP experiments challenging. Inconsistent results are often traced back to:
-
Transient or Weak Interactions: Many of RACK1's interactions are not constitutive and may only occur under specific cellular conditions or for a short duration.
-
Lysis Buffer Composition: The choice of lysis buffer is critical. Harsh detergents can disrupt weaker protein-protein interactions.[11] It is often necessary to optimize the detergent type and concentration.
-
Post-Translational Modifications (PTMs): The interaction of RACK1 with its partners can be regulated by PTMs on either RACK1 or the binding protein. Changes in phosphorylation, for example, can dramatically alter binding affinity.
-
Cellular State: The physiological state of the cells (e.g., cell cycle stage, confluency, nutrient availability) can influence signaling pathways and, consequently, RACK1 interactions.
For a detailed guide on troubleshooting Co-IP experiments, please refer to the "Troubleshooting Guides" section below.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Co-Immunoprecipitation (Co-IP) Results
This guide provides a systematic approach to troubleshooting inconsistent RACK1 Co-IP experiments.
| Problem | Possible Cause | Recommendation |
| Low or No Signal of Interacting Protein | Lysis buffer is too stringent and disrupting the interaction. | Use a milder lysis buffer (e.g., non-ionic detergents like NP-40 or Triton X-100) instead of harsh ones like RIPA.[11] Optimize detergent concentration. |
| The interaction is transient or stimulus-dependent. | Ensure you are lysing the cells at the optimal time point after stimulation. Perform a time-course experiment to identify the peak interaction time. | |
| The target protein is expressed at low levels. | Increase the amount of starting material (cell lysate).[12] Confirm protein expression in your input lysate via Western blot. | |
| The antibody is not efficiently pulling down RACK1. | Validate your IP antibody to ensure it works well for immunoprecipitation, not just Western blotting. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[13][14] | |
| High Background/Non-Specific Binding | Non-specific proteins are binding to the beads or antibody. | Pre-clear the lysate by incubating it with beads alone before adding the IP antibody.[11] Include an isotype control IgG to check for non-specific binding to the antibody.[11] |
| Washing steps are insufficient. | Increase the number and duration of washes. You can also try adding a low concentration of detergent to the wash buffer.[15] | |
| Too much antibody is being used. | Titrate the amount of IP antibody to find the optimal concentration that maximizes specific signal while minimizing background.[12] |
Guide 2: Interpreting Conflicting Functional Data (e.g., Knockdown vs. Overexpression)
| Observed Conflict | Possible Explanation | Suggested Experiments |
| RACK1 knockdown and overexpression produce the same phenotype (e.g., reduced cell migration). | RACK1 functions as a scaffold, and the stoichiometry of the signaling complex is critical. Both too little and too much RACK1 can disrupt the formation of a functional complex. | Perform rescue experiments by re-expressing RACK1 at varying levels in the knockdown cells to see if the phenotype can be restored at a specific expression level. |
| RACK1 depletion has no effect on a previously reported RACK1-dependent pathway. | Cell-type specific differences in signaling networks. Cells may have redundant pathways that compensate for the loss of RACK1. | Confirm your results in a different cell line. Investigate potential compensatory pathways by examining the expression and activation of related signaling molecules. |
| Effect of RACK1 manipulation is only seen in the presence of a specific stimulus. | RACK1's role in the pathway is stimulus-dependent. The scaffolding protein may be required to bring together components of the pathway only upon activation. | Carefully control for the presence of serum or other growth factors in your experiments. Test the effect of RACK1 perturbation under both basal and stimulated conditions. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of RACK1 and its Binding Partners
This protocol provides a starting point for Co-IP experiments. Optimization will likely be required.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against RACK1 or the protein of interest to the pre-cleared lysate.
-
Incubate with rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against RACK1 and the expected interacting partner.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. RACK1 regulates neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RACK1, A multifaceted scaffolding protein: Structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Interaction between Scaffolding Proteins RACK1 and 14-3-3ζ Regulates Brain-derived Neurotrophic Factor (BDNF) Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct interaction between scaffolding proteins RACK1 and 14-3-3ζ regulates brain-derived neurotrophic factor (BDNF) transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RACK1 Specifically Regulates Translation through Its Binding to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. sinobiological.com [sinobiological.com]
- 14. agrisera.com [agrisera.com]
- 15. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Mitigating Experimental Variability with Pseudo RACK1 Modulators
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively using tools to modulate the function of the scaffold protein RACK1 (Receptor for Activated C Kinase 1). We address common sources of experimental variability and provide guidance on appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is "Pseudo RACK1"? The terminology seems ambiguous.
A1: The term "this compound" is not standard in the scientific literature and can be a source of confusion. It is often used to refer to two distinct types of research tools with opposite effects:
-
RACK1 Pseudosubstrate (a PKC Activator): This is the most common tool referred to by similar names. It is typically a peptide derived from the C2 domain of Protein Kinase C (PKC)-β.[1] This peptide mimics the RACK1 binding site on PKC, disrupting an autoinhibitory intramolecular interaction within PKC.[2] This leads to the activation of PKC, making it an agonist of a specific downstream pathway involving RACK1's interaction with PKC.[1][3]
-
RACK1 Inhibitor (e.g., Blocking Peptide or Dominant-Negative Mutant): These tools are designed to inhibit the function of the endogenous RACK1 protein.
-
Blocking peptides may be designed to interfere with a specific protein-protein interaction involving RACK1.
-
A dominant-negative RACK1 is a mutated version of the RACK1 protein designed to interfere with the function of the wild-type RACK1 present in the cell.[4][5] This is often achieved by designing a mutant that can still bind to some partners but cannot perform a critical function, thereby "poisoning" the protein complexes it joins.[6]
-
It is critical to verify the identity and mechanism of your specific reagent to ensure you are using the appropriate controls and interpreting your results correctly.
Q2: What is the primary function of RACK1?
A2: RACK1 is a highly conserved 36 kDa scaffold protein belonging to the WD40 repeat family.[7] It lacks enzymatic activity itself but functions as a crucial hub for numerous signaling pathways by bringing various proteins into close proximity.[7][8] It is a core component of the 40S ribosomal subunit, linking signal transduction to protein synthesis.[8][9] Key signaling molecules that interact with RACK1 include Protein Kinase C (PKC), Src tyrosine kinase, components of the MAPK pathway, and integrin receptors.[10]
Q3: Why is controlling for experimental variability particularly important when studying scaffold proteins like RACK1?
A3: Scaffold proteins like RACK1 are central nodes in complex signaling networks.[11] Modulating their function can have widespread and sometimes unexpected effects. Experimental variability can arise from:
-
Off-target effects of chemical inhibitors or peptides.
-
Variable expression levels of dominant-negative constructs.
-
Cell-type specific differences in RACK1-mediated pathways.
-
Disruption of multiple signaling pathways simultaneously. Rigorous controls are essential to ensure that the observed phenotype is a direct result of the intended modulation of RACK1 function.
Troubleshooting Guides
Guide 1: Issues with "RACK1 Pseudosubstrate" (PKC Activator)
Q: I'm not seeing the expected downstream effects of PKC activation (e.g., phosphorylation of a known PKC substrate) after applying the RACK1 pseudosubstrate peptide.
A: This could be due to several factors related to peptide delivery, activity, or the cellular context.
| Potential Cause | Troubleshooting Steps & Controls |
| Inefficient Peptide Delivery | Many pseudosubstrate peptides are linked to a cell-penetrating peptide (CPP) like Antennapedia.[1] 1. Confirm Uptake: Use a fluorescently-labeled version of the CPP or a control peptide to verify cell entry via microscopy. 2. Optimize Concentration & Time: Perform a dose-response (e.g., 0.5-5 µM) and time-course experiment (e.g., 5 min to 24 hrs) to find the optimal conditions for your cell type.[3][12] |
| Peptide Instability/Inactivity | 1. Proper Storage: Ensure the peptide is stored correctly (typically lyophilized at -20°C or in a recommended solvent at -80°C). Avoid repeated freeze-thaw cycles. 2. Positive Control: Treat cells with a known PKC activator like Phorbol 12-myristate 13-acetate (PMA) to confirm the pathway is responsive in your cells.[13] |
| Low Endogenous PKCβ Levels | The pseudosubstrate often specifically activates PKCβ.[1] 1. Check Expression: Verify the expression of PKCβ in your cell line by Western blot. 2. Cell Line Selection: If levels are low, consider using a different cell line known to have robust PKCβ expression (e.g., THP-1 cells).[1] |
| Assay Sensitivity | The downstream effect may be subtle or transient. 1. Assay Timing: Measure the endpoint at multiple, early time points (e.g., 5, 15, 30 minutes for phosphorylation events).[3] 2. Sensitive Detection: Use a sensitive detection method, such as a phospho-specific antibody with a chemiluminescent substrate for Western blotting. |
Q: I'm observing cellular toxicity or effects that don't seem related to PKC activation.
A: This points to potential off-target effects, a common concern with cell-penetrating peptides.
| Potential Cause | Troubleshooting Steps & Controls |
| CPP-related Toxicity | High concentrations of CPPs can disrupt cell membranes.[14] 1. Control Peptide: Always include a control group treated with the CPP alone (if available) or a scrambled version of the pseudosubstrate peptide. 2. Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across a range of peptide concentrations to determine a non-toxic working concentration. |
| Off-Target Peptide Effects | The peptide may interact with other proteins in the cell. 1. Rescue Experiment: If possible, pre-treat cells with a specific PKC inhibitor (e.g., Gö6983) before adding the pseudosubstrate.[13] The specific effect should be blocked. 2. Multiple Readouts: Confirm PKC activation by assessing multiple downstream targets to build a stronger case for on-target activity. |
Guide 2: Issues with RACK1 Inhibitors (Blocking Peptides or Dominant-Negative Constructs)
Q: I've expressed a dominant-negative RACK1 (DN-RACK1) mutant, but I don't see any change in the downstream pathway I'm studying.
A: This is a common issue that can stem from the design of the mutant, its expression level, or the specific role of RACK1 in your experimental context.
| Potential Cause | Troubleshooting Steps & Controls |
| Inefficient Inhibition | The DN-RACK1 must be expressed at a high enough level to outcompete the endogenous, wild-type (WT) RACK1. 1. Verify Expression: Confirm robust expression of your DN-RACK1 construct via Western blot using an antibody against RACK1 or a tag on your construct (e.g., FLAG, Myc). 2. Titrate Expression: Use an inducible expression system (e.g., Tet-On/Off) to control the level of DN-RACK1 expression.[15] |
| Incorrect Mutant Design | A DN mutant must retain its ability to interact with certain partners while failing to execute a key function (e.g., binding a downstream effector).[6] 1. Co-IP Control: Perform a co-immunoprecipitation (Co-IP) to confirm that your DN-RACK1 still interacts with the expected upstream partner (e.g., an activated receptor) but fails to bind a key downstream partner. 2. Compare to Knockdown: The phenotype of DN-RACK1 expression should mimic that of RACK1 knockdown/knockout.[6][16] Use siRNA or shRNA against RACK1 as a positive control for the expected biological effect.[17] |
| RACK1 Not Limiting for this Pathway | In your specific cellular context or under your specific stimulation, the function of RACK1 may not be the rate-limiting step for the pathway you are observing. 1. Overexpress WT-RACK1: As a control, overexpressing wild-type RACK1 might enhance the signaling response, confirming RACK1's involvement. 2. Alternative Pathway: Investigate if alternative scaffolding proteins or pathways might be compensating for the inhibited RACK1 function.[6] |
Q: Expression of my DN-RACK1 or application of a RACK1 blocking peptide is causing widespread cell death or an unexpectedly severe phenotype.
A: This may be due to the central role of RACK1 in cell viability and protein synthesis, or potential "gain-of-function" toxicity from the mutant protein.
| Potential Cause | Troubleshooting Steps & Controls |
| Disruption of Essential Functions | RACK1 is a core ribosomal protein, and its complete knockout is embryonic lethal in mice.[18] Strong inhibition can disrupt global protein synthesis. 1. Titrate Inhibition: Use a lower dose of the blocking peptide or a lower expression level of the DN-RACK1 construct. An inducible system is ideal here. 2. Monitor Protein Synthesis: Perform a metabolic labeling assay (e.g., with 35S-methionine) to quantify global protein synthesis rates.[19] A significant decrease confirms a broad effect on translation. |
| Neo-morphic/Toxic Activity of DN Construct | The mutant protein may be misfolding, aggregating, or engaging in new, toxic interactions. 1. Empty Vector Control: This is essential. Cells transfected with an empty vector should show no phenotype. 2. WT-RACK1 Overexpression Control: This control ensures that overexpression of the protein itself is not the cause of toxicity. 3. Solubility Check: Perform cell fractionation and Western blot to see if the DN-RACK1 protein is found in the insoluble fraction, which would suggest aggregation. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate RACK1 Interaction
This protocol is designed to determine if a protein of interest ("Protein X") interacts with RACK1 in cells.
Methodology:
-
Cell Lysis:
-
Culture cells to ~90% confluency. If using a treatment (e.g., with a RACK1 modulator), apply it for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., via BCA assay).
-
Pre-clear the lysate: Add Protein A/G beads to 500-1000 µg of lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-RACK1 antibody (or anti-Protein X antibody for a reverse IP) to the pre-cleared lysate.
-
As a negative control, add an equivalent amount of a non-specific IgG from the same host species (e.g., Rabbit IgG) to a separate aliquot of lysate.
-
Incubate with rotation for 4 hours to overnight at 4°C.
-
Add equilibrated Protein A/G beads to each tube and incubate with rotation for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (~1,000 x g for 1 minute).
-
Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer if high background is an issue).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot to detect Protein X in the anti-RACK1 IP lane and RACK1 in the anti-Protein X IP lane (for reverse IP).
-
Crucial Controls on Blot:
-
Input: Load 5-10% of the initial lysate to confirm the presence of both RACK1 and Protein X in the cells.
-
IgG Control: The lane from the non-specific IgG IP should be negative for Protein X, confirming the specificity of the interaction.[20]
-
-
Protocol 2: Western Blot for Downstream Signaling (p-ERK)
This protocol assesses the effect of RACK1 modulation on adhesion-induced ERK activation, a pathway where RACK1 acts as a scaffold.[21]
Methodology:
-
Cell Culture and Treatment:
-
Culture REF52 fibroblasts or a similar cell line.
-
Introduce your RACK1 modulator. For a DN-RACK1 construct, transfect cells and allow 48 hours for expression. For a peptide inhibitor, pre-incubate for the optimized time.
-
Control Groups:
-
Untreated/Vehicle Control
-
Empty Vector Control (for DN-RACK1)
-
WT-RACK1 Overexpression Control
-
Scrambled Peptide Control (for peptide inhibitors)
-
Positive Control (e.g., EGF stimulation, which activates ERK independently of RACK1-mediated adhesion signaling).[21]
-
-
-
Inducing Adhesion-Specific Signaling:
-
Starve cells in serum-free media for 4-6 hours.
-
Trypsinize the cells and wash them in serum-free media containing soybean trypsin inhibitor to inactivate the trypsin.
-
Hold the cells in suspension for 1 hour at 37°C to allow for the de-phosphorylation of signaling proteins.
-
Re-plate the cells onto dishes coated with fibronectin (10 µg/mL) for 15-30 minutes to stimulate integrin-mediated ERK activation.
-
-
Lysis and Protein Quantification:
-
Rapidly wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape, collect, and clear the lysates as described in the Co-IP protocol.
-
Quantify protein concentration.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane for SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe one membrane with an antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Probe a second, identical membrane (or strip and re-probe the first) with an antibody for total ERK1/2 to control for protein loading.
-
Probe for RACK1 to confirm knockdown or overexpression.
-
Use a loading control like β-actin or GAPDH to ensure equal loading across all lanes.
-
Quantify band intensity using densitometry. The result should be expressed as the ratio of p-ERK to total ERK.
-
Data Presentation: Expected Outcomes & Quantitative Benchmarks
The following tables summarize expected qualitative and quantitative outcomes based on published data. Actual results will vary by cell type and experimental conditions.
Table 1: Qualitative Summary of Expected Outcomes
| Experimental Tool | Primary Mechanism | Effect on RACK1-PKC Interaction | Effect on PKC Activity | Effect on Adhesion-Mediated ERK Activity | Effect on Global Protein Synthesis |
| RACK1 Pseudosubstrate | PKC Activator | Indirect (competes for PKC binding site) | Increase | Likely Increase (via PKC crosstalk) | Potential Increase[19] |
| RACK1 Inhibitor | RACK1 Blocker | Decrease | Decrease (of RACK1-dependent PKC translocation/activity) | Decrease [21] | Decrease [18] |
| DN-RACK1 | Competes with WT-RACK1 | Decrease | Decrease (of RACK1-dependent PKC translocation/activity) | Decrease | Decrease |
| RACK1 Knockdown (siRNA) | Reduces RACK1 levels | N/A (protein absent) | Decrease (of RACK1-dependent PKC translocation/activity) | Decrease [21] | Decrease [16][18] |
Table 2: Quantitative Benchmarks from RACK1 Inhibition/Knockdown Studies
| Parameter Measured | Cell Line | Method of Inhibition | Observed Effect | Reference |
| Cell Proliferation | MDA-MB-231 Breast Cancer | shRNA Knockdown | ~50% reduction in proliferation rate (CCK-8 assay) after 96h | [17] |
| Colony Formation | MDA-MB-231 Breast Cancer | shRNA Knockdown | ~60% decrease in colony number | [17] |
| β-catenin Protein Level | MDA-MB-231 Breast Cancer | shRNA Knockdown | ~70% decrease in protein level | [17] |
| ERK Activation (Adhesion) | REF52 Fibroblasts | siRNA Knockdown | >75% reduction in p-ERK levels 15 min after plating on fibronectin | [21] |
| Global Translation | HEK293T cells | siRNA Knockdown | ~40% reduction in global protein translation | [16] |
| Motor Function (Climbing Assay) | Drosophila melanogaster | RNAi Knockdown (in motor neurons) | Significant improvement in climbing ability in a TDP-43 proteinopathy model | [16] |
Mandatory Visualizations
References
- 1. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dominant negative mutants: tools for the study of protein function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 8. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]
- 9. Direct Link between RACK1 Function and Localization at the Ribosome In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activatable cell-penetrating peptides: 15 years of research - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00114G [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Targeting RACK1 to alleviate TDP-43 and FUS proteinopathy-mediated suppression of protein translation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RACK1 facilitates breast cancer progression by competitively inhibiting the binding of β-catenin to PSMD2 and enhancing the stability of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RACK1 depletion in a mouse model causes lethality, pigmentation deficits and reduction in protein synthesis efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. RACK1 Targets the Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Pathway To Link Integrin Engagement with Focal Adhesion Disassembly and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the cell permeability of the Antennapedia-Pseudo RACK1 conjugate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Antennapedia-Pseudo RACK1 conjugate. Our goal is to help you enhance cell permeability and effectively utilize this tool in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing low intracellular uptake of the Antennapedia-Pseudo RACK1 conjugate? | 1. Suboptimal Conjugate Concentration: The concentration of the conjugate may be too low for efficient uptake.[1] 2. Incorrect Incubation Time: The incubation period may not be long enough for maximal uptake.[2] 3. Cell Type Variability: Different cell lines exhibit varying efficiencies of CPP-mediated delivery.[3] 4. Serum Inhibition: Components in the serum of the cell culture medium can interfere with CPP-mediated uptake.[3] 5. Conjugate Aggregation: The peptide conjugate may be forming aggregates, reducing the concentration of active monomeric conjugate. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A typical starting range for Antennapedia peptides is 1-20 µM. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the optimal incubation period.[2] 3. Cell Line Screening: If possible, test the conjugate on a few different cell lines to find a model with efficient uptake. 4. Serum-Free Incubation: Perform the incubation in serum-free media. If serum is necessary, try reducing the serum concentration or increasing the conjugate concentration. 5. Solubility Check: Ensure the conjugate is fully dissolved. Consider using a different buffer or brief sonication to break up aggregates. |
| How can I confirm that the conjugate is escaping the endosomes? | Endosomal Entrapment: A common issue with cell-penetrating peptides (CPPs) is that they and their cargo can become trapped in endosomes following uptake.[][5] | 1. Co-localization Studies: Use fluorescently labeled Antennapedia-Pseudo RACK1 and an endosomal marker (e.g., LysoTracker) for confocal microscopy. A high degree of co-localization indicates endosomal entrapment. 2. Endosomal Escape Enhancers: Co-incubate with endosomolytic agents like chloroquine or use pH-responsive CPP variants if available. Note: These agents can have cytotoxic effects and should be optimized. 3. Functional Readout: The most definitive evidence of endosomal escape is the observation of a downstream biological effect of Pseudo RACK1 (e.g., activation of Protein Kinase C). |
| I am observing high cell toxicity or off-target effects. What can I do? | 1. High Conjugate Concentration: Excessive concentrations of the conjugate can lead to membrane disruption and cytotoxicity.[] 2. Prolonged Incubation: Long exposure times can increase toxicity. 3. Contaminants in Peptide Preparation: Impurities from the synthesis process can be toxic to cells. 4. Non-specific Binding: The highly cationic nature of Antennapedia can lead to non-specific interactions with cell surface molecules. | 1. Toxicity Assay: Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of the conjugate. Use the lowest effective concentration. 2. Reduce Incubation Time: Use the shortest incubation time that yields sufficient uptake. 3. Purity Check: Ensure the peptide conjugate is of high purity (e.g., >95% as determined by HPLC). 4. Competition Assay: Co-incubate with a non-functional, scrambled version of the Antennapedia peptide to see if this reduces off-target effects. |
| The biological activity of this compound appears to be lower than expected after cell entry. Why? | 1. Disulfide Bridge Integrity: The this compound peptide is designed to be released from the Antennapedia vector via the reduction of a disulfide bond in the cytoplasm.[6] Inefficient cleavage will result in a non-functional conjugate. 2. Incorrect Subcellular Localization: The conjugate may not be reaching the cellular compartment where RACK1 exerts its function.[7][8] 3. Degradation of the Peptide: The conjugate may be degraded by intracellular proteases. | 1. Reducing Environment Confirmation: Ensure your experimental conditions are conducive to disulfide bond reduction. This is a natural process in the cytoplasm. 2. Immunofluorescence: Use an antibody specific to RACK1 or a tagged this compound to visualize its subcellular localization. 3. Protease Inhibitors: While not always feasible for long-term experiments, the use of a general protease inhibitor cocktail during initial uptake studies can help diagnose a degradation problem. |
Frequently Asked Questions (FAQs)
What is the proposed mechanism of cell entry for the Antennapedia peptide?
The Antennapedia peptide, also known as Penetratin, is thought to enter cells through a multi-step process. Initially, it interacts with negatively charged lipids on the cell surface.[9][10] This is followed by translocation across the membrane, which can occur via direct penetration or through endocytic pathways such as macropinocytosis.[11][12][13] The exact mechanism can be concentration-dependent and may vary between cell types.[1]
What is the function of this compound?
This compound is a peptide that acts as a pseudosubstrate for the Receptor for Activated C Kinase 1 (RACK1).[14] RACK1 is a scaffolding protein involved in numerous signaling pathways, including those mediated by Protein Kinase C (PKC).[7][14][15] By mimicking a substrate, this compound can modulate the activity of RACK1-dependent pathways.[14][16] The Antennapedia-Pseudo RACK1 conjugate is designed to deliver this modulator into the cell.[6]
How is the this compound peptide released from the Antennapedia carrier?
The this compound peptide is typically linked to the Antennapedia peptide via a disulfide bridge.[6] This bond is stable in the extracellular environment but is readily cleaved by the reducing environment of the cytoplasm, leading to the release of the active this compound peptide.[6]
Can I use the Antennapedia-Pseudo RACK1 conjugate for in vivo studies?
While cell-penetrating peptides have been used in vivo, several factors need to be considered, including stability, biodistribution, and potential immunogenicity.[][17] It is crucial to conduct preliminary in vivo studies to assess the pharmacokinetics and safety profile of the conjugate.
Quantitative Data Summary
| Parameter | Antennapedia (Penetratin) | Notes | Reference |
| Typical In Vitro Concentration | 1 - 32 µM | Varies with cell type and cargo. | [2][9] |
| Uptake Kinetics (Maximal) | 1 - 3 hours | Cell type dependent. | [2] |
| Relative Uptake Efficiency | Polyarginine > Antennapedia > TAT | Comparison of unconjugated CPPs. | [2] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy
Objective: To visualize the intracellular localization of the Antennapedia-Pseudo RACK1 conjugate.
Materials:
-
Fluorescently labeled Antennapedia-Pseudo RACK1 conjugate (e.g., FITC-labeled)
-
Cell line of interest
-
Culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium (with or without serum, depending on the experimental design).
-
Add the fluorescently labeled Antennapedia-Pseudo RACK1 conjugate to the desired final concentration.
-
Incubate for the desired time period (e.g., 1 hour).
-
Wash the cells three times with ice-cold PBS to remove the conjugate from the medium and the cell surface.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a confocal microscope. The green fluorescence will indicate the location of the conjugate, and the blue fluorescence will indicate the nuclei.
Protocol 2: Western Blot Analysis of Downstream PKC Activation
Objective: To assess the biological activity of the delivered this compound by measuring the phosphorylation of a downstream PKC substrate.
Materials:
-
Antennapedia-Pseudo RACK1 conjugate
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the Antennapedia-Pseudo RACK1 conjugate at the desired concentration and for the optimal time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to normalize the data.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 5. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Direct Link between RACK1 Function and Localization at the Ribosome In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake of Antennapedia Penetratin peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antennapedia peptide penetratin translocates across lipid bilayers - the first direct observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular uptake of the Antennapedia homeodomain polypeptide by macropinocytosis. [folia.unifr.ch]
- 13. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 14. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 16. apexbt.com [apexbt.com]
- 17. tandfonline.com [tandfonline.com]
Refining Western blot protocols to detect Pseudo RACK1-induced phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in refining their Western blot protocols for the detection of phosphorylation events induced by Pseudo RACK1.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound-induced phosphorylation via Western blotting.
| Issue | Possible Cause | Recommendation |
| No/Weak Phospho-Signal | Insufficient induction of phosphorylation. | Optimize the concentration and incubation time of this compound treatment. Ensure the positive control shows a strong signal.[1] |
| Phosphatase activity during sample preparation. | Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C at all times.[1][2][3] | |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein before Western blotting.[2] | |
| Suboptimal primary antibody concentration or incubation. | Titrate the primary antibody to determine the optimal concentration. Incubate the membrane with the primary antibody overnight at 4°C to enhance signal.[4] | |
| Inefficient transfer of proteins. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding a low percentage of SDS to the transfer buffer.[1][5] | |
| High Background | Blocking agent is inappropriate for phospho-protein detection. | Avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can be detected by the phospho-specific antibody. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[1][5][6] |
| Primary or secondary antibody concentration is too high. | Reduce the concentration of the antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[5][7] | |
| Membrane was allowed to dry out. | Ensure the membrane remains hydrated throughout the entire process. | |
| Non-Specific Bands | Antibody is not specific to the phosphorylated target. | Validate the specificity of your phospho-antibody. Perform a control experiment where the cell lysate is treated with a phosphatase before running the Western blot; the specific band should disappear.[8] |
| Protein degradation. | Ensure adequate protease inhibitors are included in the lysis buffer.[2][3] | |
| Inconsistent Results | Variability in sample preparation. | Standardize the lysis and sample handling procedures. Quantify protein concentration accurately for equal loading. |
| Inconsistent transfer conditions. | Ensure consistent gel and membrane equilibration times and transfer settings (voltage, time). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it induce phosphorylation?
A1: While "this compound" is not a standard molecular biology term, it may refer to a peptide or compound designed to mimic the function of the RACK1 scaffolding protein. RACK1 is known to bring kinases, such as Protein Kinase C (PKC) and Src, into proximity with their substrates.[9][10][11] A "this compound" could theoretically function by:
-
Acting as an agonist that forces an interaction between a kinase and its substrate.[12]
-
Displacing an inhibitory molecule from a kinase, leading to its activation.
The expected outcome is the phosphorylation of a specific target protein.
Q2: How do I choose the right primary antibody for detecting the phosphorylated protein?
A2: Select a primary antibody that is highly specific for the phosphorylated form of your target protein at the correct amino acid residue.[2][7] The antibody datasheet should provide evidence of its specificity, often including a negative result when used on lysates treated with phosphatase. It is also good practice to run a parallel blot for the total (pan) protein to normalize the phospho-signal against the total amount of the target protein.[8]
Q3: Why is it recommended to use BSA instead of milk for blocking?
A3: Non-fat dry milk contains a high concentration of the phosphoprotein casein.[1] When using a phospho-specific primary antibody, it can bind to the casein in the blocking buffer, leading to high background noise and making it difficult to detect your specific signal.[6][13] Bovine Serum Albumin (BSA) is a non-phosphorylated protein and is therefore the recommended blocking agent for phospho-Westerns.[4][8]
Q4: What is the importance of phosphatase inhibitors?
A4: When cells are lysed, endogenous phosphatases are released, which can rapidly dephosphorylate your target protein.[3][14] To preserve the phosphorylation state of your protein of interest, it is crucial to add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[1][2] These cocktails typically contain inhibitors for both serine/threonine and tyrosine phosphatases.[14]
Q5: Can I strip and re-probe my membrane for the total protein?
A5: Yes, stripping and re-probing is a common practice that allows you to detect both the phosphorylated and total protein on the same membrane, which is important for quantification.[13][15] However, the stripping process can remove some of the transferred protein, so it may not be ideal for precise quantification.[13] Gentle stripping methods are recommended to preserve the integrity of the proteins on the membrane. After stripping, the membrane must be thoroughly washed and re-blocked before incubation with the next primary antibody.[15]
Experimental Protocols
Protocol 1: Western Blot for Detection of this compound-Induced Phosphorylation
This protocol provides a step-by-step guide for performing a Western blot to detect a phosphorylated target protein.
1. Sample Preparation and Lysis: a. Culture and treat cells with this compound as per your experimental design. Include appropriate positive and negative controls. b. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells on ice using a chilled lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[1][3] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein extract) to a new pre-chilled tube. h. Determine the protein concentration using a standard protein assay (e.g., BCA assay). i. Add 4X SDS-PAGE sample buffer to the lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
2. Gel Electrophoresis: a. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[16]
3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane.[1] Pre-wet the PVDF membrane in methanol for 15-30 seconds before equilibrating in transfer buffer. b. Perform the transfer according to the transfer system's protocol (wet or semi-dry).
4. Immunoblotting: a. After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1] c. Discard the blocking solution and incubate the membrane with the phospho-specific primary antibody diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.[4][17] d. Wash the membrane three times for 5-10 minutes each with TBST at room temperature. e. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST at room temperature.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane in the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to obtain a strong signal without saturating the bands.
Protocol 2: Membrane Stripping and Re-probing for Total Protein
1. Stripping: a. After detecting the phosphorylated protein, wash the membrane in TBST to remove the ECL substrate. b. Incubate the membrane in a mild stripping buffer (e.g., 15g glycine, 1g SDS, 10ml Tween 20, adjust pH to 2.2, bring volume to 1L with water) for 5-10 minutes at room temperature. Repeat this step once. c. For more robust antibody-antigen interactions, a harsher stripping buffer containing β-mercaptoethanol may be necessary, often with heating to 50°C for 30 minutes.[18] However, start with a mild buffer to preserve protein integrity.[15]
2. Washing and Re-blocking: a. Wash the membrane thoroughly two times for 10 minutes each in PBS, followed by two times for 10 minutes each in TBST to remove any residual stripping buffer.[15] b. Block the membrane again with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
3. Re-probing: a. Incubate the membrane with the primary antibody for the total protein overnight at 4°C. b. Proceed with the washing, secondary antibody incubation, and detection steps as described in Protocol 1 (steps 4d-5c).
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway of this compound-induced phosphorylation.
Caption: Experimental workflow for Western blot detection of phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 4. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 18. Western blot - Stripping and Reprobing - Protein and Proteomics [protocol-online.org]
Validation & Comparative
Validating Protein Kinase C Activation by Pseudo RACK1: A Comparative Guide to Using Phospho-Specific Antibodies and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the activation of Protein Kinase C (PKC) by Pseudo RACK1, a peptide agonist. We focus on the use of phospho-specific antibodies and compare this technique with alternative established methods, offering supporting experimental data and detailed protocols to aid in experimental design.
Introduction to PKC, RACK1, and this compound
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] The activity of PKC is tightly regulated. Upon activation, PKC isoforms translocate to specific cellular compartments where they phosphorylate target substrates. This translocation and activation process is often facilitated by scaffolding proteins.
One such critical scaffolding protein is the Receptor for Activated C Kinase 1 (RACK1).[2][3] RACK1 binds to activated PKC, shuttling the enzyme to its sites of action and enhancing its stability.[3][4] The interaction between PKC and RACK1 is a key event in localizing PKC activity.
Interestingly, a peptide derived from a homologous sequence within PKC itself, termed "this compound," can act as a direct agonist of PKC.[5][6] This peptide is thought to bind to an autoregulatory site on PKC, mimicking the effect of RACK1 binding and inducing PKC activation even in the absence of traditional activators like diacylglycerol (DAG) and calcium.[5][7][8] Validating that this compound indeed activates PKC is a critical step in experiments utilizing this tool. This guide compares several methods to achieve this validation.
Signaling Pathway of this compound-Mediated PKC Activation
The this compound peptide bypasses the need for upstream signaling events that typically generate second messengers. It directly binds to and activates PKC, leading to the phosphorylation of downstream substrates.
Caption: this compound binds to inactive PKC, inducing its activation and subsequent phosphorylation of target substrates.
Method 1: Western Blotting with Phospho-Specific PKC Antibodies (Primary Method)
This is a direct and widely used method to detect the activation state of a specific PKC isoform. Control of PKC activity is regulated by distinct phosphorylation events.[1] Antibodies are available that specifically recognize these phosphorylation sites, which are indicative of an active enzyme.
Experimental Workflow
Caption: Experimental steps for validating PKC activation using phospho-specific antibodies via Western Blot.
Experimental Protocol
-
Cell Culture and Treatment: Plate cells (e.g., THP-1, HEK293) to desired confluency. Treat cells with varying concentrations of this compound (e.g., 0.5-5 µM) for a specified time (e.g., 5-30 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated PKC isoform (e.g., Phospho-PKCβII (Ser660) or a pan-PKC phospho-antibody).[10][11]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total PKC or a housekeeping protein like β-actin.[9]
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the phospho-PKC signal to the total PKC or loading control signal.
Sample Data
| Treatment | Concentration (µM) | Relative Phospho-PKCβII Intensity (Normalized to Total PKCβII) | Fold Change vs. Control |
| Control | 0 | 1.0 | 1.0 |
| This compound | 1.0 | 2.5 | 2.5 |
| This compound | 2.5 | 4.8 | 4.8 |
| This compound | 5.0 | 6.2 | 6.2 |
Comparison with Alternative Methods
While using phospho-specific antibodies is a robust method, other techniques can provide complementary or alternative evidence of PKC activation.
Method 2: PKC Translocation Assay
Principle: Upon activation, conventional and novel PKC isoforms translocate from the cytosol to the plasma membrane.[4] This redistribution can be visualized and quantified by cellular fractionation followed by Western blotting for the specific PKC isoform.
Experimental Workflow
Caption: Workflow for assessing PKC activation by measuring its translocation from the cytosol to the membrane.
Experimental Protocol
-
Cell Treatment: Treat cells as described in Method 1.
-
Cell Fractionation: After treatment, wash cells with ice-cold PBS and harvest. Use a subcellular fractionation kit or a dounce homogenizer in a hypotonic buffer to lyse the cells while keeping organelles intact.
-
Isolate Fractions: Centrifuge the lysate at low speed to pellet nuclei and debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour. The resulting supernatant is the cytosolic fraction, and the pellet contains the membrane fraction.
-
Western Blot: Resuspend the membrane pellet in lysis buffer. Measure protein concentration for both fractions. Perform Western blotting as described in Method 1, loading equal protein amounts from both cytosolic and membrane fractions for each condition. Probe the membrane with an antibody against the total PKC isoform of interest (e.g., PKCβII).[12]
Sample Data
| Treatment | Fraction | Relative PKCβII Intensity (Normalized to Loading Control) |
| Control | Cytosolic | 5.8 |
| Membrane | 1.2 | |
| This compound (2.5 µM) | Cytosolic | 2.1 |
| Membrane | 7.9 |
Method 3: In Vitro Kinase Assay
Principle: This method directly measures the catalytic activity of PKC by quantifying the transfer of a radiolabeled phosphate from ATP to a known PKC substrate.[13]
Experimental Workflow
Caption: Key steps for directly measuring the catalytic activity of PKC using a radioactive kinase assay.
Experimental Protocol
-
Immunoprecipitation: Lyse treated and control cells and immunoprecipitate the PKC isoform of interest using a specific antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated PKC beads in a kinase buffer. Initiate the reaction by adding a known PKC substrate (e.g., histone H1 or a specific peptide substrate) and γ-³²P-labeled ATP.[13][14] Incubate at 30°C for 10-20 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution or by spotting the mixture onto phosphocellulose paper.
-
Quantification: Wash the paper extensively to remove unincorporated γ-³²P-ATP. Measure the radioactivity incorporated into the substrate using a scintillation counter.
Sample Data
| Treatment | Kinase Activity (Counts Per Minute, CPM) | Fold Increase in Activity |
| Control | 1,500 | 1.0 |
| This compound (2.5 µM) | 9,750 | 6.5 |
Method 4: Phospho-PKC Substrate Antibody
Principle: Instead of detecting the phosphorylation of PKC itself, this method uses an antibody that recognizes a consensus phosphorylation motif common to many PKC substrates (e.g., an antibody that recognizes phosphorylated serine residues surrounded by specific amino acids).[15][16] Activation is inferred from the increased phosphorylation of multiple protein bands.
Experimental Workflow
The workflow is identical to that of Method 1, but a different primary antibody is used.
Caption: The workflow for using a phospho-PKC substrate antibody to detect downstream pathway activation.
Experimental Protocol
Follow the Western Blot protocol from Method 1. During the immunoblotting step, use a primary antibody such as a Phospho-(Ser) PKC Substrate Antibody.[15]
Sample Data
A successful experiment will show a general increase in the intensity and number of bands in the lanes corresponding to this compound treatment compared to the control lane, indicating broad phosphorylation of PKC substrates.[12]
| Treatment | Observation |
| Control | Faint background banding. |
| This compound (2.5 µM) | Strong increase in multiple protein bands across a range of molecular weights. |
Performance Comparison of Validation Methods
| Feature | Phospho-Specific PKC Ab | PKC Translocation Assay | In Vitro Kinase Assay | Phospho-PKC Substrate Ab |
| Principle | Detects activating phosphorylation on PKC. | Measures redistribution of PKC from cytosol to membrane. | Measures direct catalytic activity of PKC. | Detects phosphorylation of downstream substrates. |
| Specificity | High for a specific isoform and phosphorylation site. | High for a specific isoform, but indirect measure of activity. | High, measures enzymatic function directly. | Moderate, detects a consensus motif, not a single protein. |
| Key Advantage | Direct evidence of a specific molecular activation event. | Confirms a key physiological step in activation. | The most direct measure of enzymatic capability. | Shows downstream pathway activation. |
| Key Disadvantage | Phosphorylation at one site may not always correlate with full activity. | Labor-intensive; ultracentrifugation required. | Requires radioactivity, specialized handling, and disposal. | Does not identify specific substrates; results can be complex to interpret. |
| Throughput | Moderate. | Low. | Low to Moderate. | Moderate. |
| Equipment | Standard Western Blot setup. | Ultracentrifuge, Western Blot setup. | Scintillation counter, radiation safety equipment. | Standard Western Blot setup. |
Conclusion
Validating PKC activation by this compound is essential for confirming the peptide's mechanism of action.
-
Phospho-specific PKC antibodies offer a direct, specific, and widely accessible method for demonstrating the molecular activation of a particular PKC isoform. This is often the preferred starting method due to its balance of specificity and technical feasibility.
-
The PKC translocation assay provides strong complementary evidence, confirming that the activated kinase moves to its site of action.
-
An in vitro kinase assay offers the most direct proof of increased catalytic function but involves hazardous materials and is more technically demanding.
-
Using a phospho-PKC substrate antibody is an excellent way to confirm that the activated PKC is functional and phosphorylating its downstream targets, providing a broader view of pathway activation.
For a comprehensive validation, a combination of at least two methods is recommended, such as using a phospho-specific PKC antibody (Method 1) to show direct activation and a translocation assay (Method 2) or a phospho-substrate antibody (Method 4) to demonstrate the functional consequence of that activation.
References
- 1. Phospho-PKC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]
- 3. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RACK1, a PKC Targeting Protein, Is Exclusively Localized to Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An autoregulatory region in protein kinase C: the pseudoanchoring site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-PKC beta 1 (Ser642) Polyclonal Antibody (BS-5566R) [thermofisher.com]
- 11. Phospho-PKC alpha (Thr638) Polyclonal Antibody (44-962G) [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to PKC Modulation: Pseudo RACK1 vs. Phorbol Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Protein Kinase C Activators.
This guide provides a detailed comparison of Pseudo RACK1 and phorbol esters, two widely used activators of Protein Kinase C (PKC). Understanding their distinct mechanisms, isoform specificities, and downstream effects is crucial for designing targeted experiments and developing novel therapeutics. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the underlying biological pathways.
At a Glance: Key Differences and Similarities
Both this compound and phorbol esters are valuable tools for activating PKC, but they do so through fundamentally different mechanisms, leading to distinct biological outcomes. This compound offers a more targeted approach by mimicking an endogenous regulatory interaction, while phorbol esters act as potent but less specific mimics of the second messenger diacylglycerol (DAG).
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and phorbol esters based on available experimental data. Direct comparative studies under identical conditions are limited; therefore, these values should be considered in the context of the specific experimental systems in which they were determined.
| Feature | This compound | Phorbol Esters (e.g., PMA, PDBu) |
| Mechanism of Action | Allosteric agonist; binds to the RACK1 binding site on PKC, inducing a conformational change that mimics the activated state.[1] | Diacylglycerol (DAG) mimic; binds to the C1 domain of conventional and novel PKC isoforms.[2][3] |
| PKC Isoform Specificity | Primarily activates PKCβ.[4][5] | Activates conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[3][6] Does not activate atypical (ζ, ι/λ) PKCs.[6] |
| Effective Concentration | 0.5 - 5 µM for cellular assays (e.g., induction of CD86 expression and IL-8 release).[7] | Nanomolar range for cellular responses (e.g., 10 nM PMA for G1 arrest, 200 nM PDBu for inducing maximal PKC activity at specific cellular locations). |
| Requirement for Co-factors | Activates PKC in the absence of Ca²⁺ and diacylglycerol.[1] | Activation of conventional PKCs is dependent on Ca²⁺ and phospholipids. Novel PKCs require phospholipids but are Ca²⁺-independent.[8] |
| Downstream Signaling | Primarily involves the scaffolding functions of RACK1, linking PKCβ to specific substrates and pathways, such as the JNK signaling cascade.[7][9][10] | Broad activation of PKC-dependent pathways, including the ERK/MAPK pathway.[11][12] Can also have PKC-independent effects by activating other C1 domain-containing proteins like Munc13 and RasGRP.[2] |
| Long-term Effects | Long-term effects are not extensively characterized, but sustained activation is expected as long as the peptide is present. | Chronic exposure (hours to days) leads to the downregulation (proteolytic degradation) of responsive PKC isoforms.[2][13][14] |
Mechanism of Action and Signaling Pathways
This compound: Targeted Activation through a Pseudo-Anchoring Site
This compound is a peptide designed to mimic the "pseudo-RACK" (Receptor for Activated C-Kinase) sequence within PKC itself.[1] In an inactive PKC molecule, this internal pseudo-RACK sequence is thought to bind to the RACK-binding site, creating an autoinhibitory conformation.[1][15] The this compound peptide competitively displaces this internal sequence, forcing PKC into an active conformation without the need for the canonical activators, DAG and Ca²⁺.[1] This activation is primarily targeted towards PKCβ, the isoform for which RACK1 was first identified as an anchoring protein.[5] The activated PKCβ, stabilized by its interaction with RACK1, is then localized to specific subcellular compartments to phosphorylate its substrates, leading to downstream effects such as the upregulation of CD86 and the release of IL-8.[7]
Caption: this compound activates PKCβ by displacing an autoinhibitory domain.
Phorbol Esters: Potent but Broad PKC Activation
Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that function as structural analogs of diacylglycerol (DAG).[2] They bind with high affinity to the C1 domain present in conventional and novel PKC isoforms.[3] This binding event recruits PKC from the cytosol to cellular membranes, where it becomes catalytically active.[8] Because multiple PKC isoforms possess a C1 domain, phorbol esters can activate a wide array of downstream signaling cascades, including the ERK/MAPK pathway, which is involved in cell proliferation and differentiation.[11][12] However, this lack of isoform specificity and the potential for PKC-independent effects through other C1 domain-containing proteins complicate the interpretation of experimental results.[2] Furthermore, prolonged stimulation with phorbol esters leads to the eventual degradation of the activated PKC isoforms, a process known as downregulation.[13][14]
Caption: Phorbol esters broadly activate cPKC and nPKC isoforms via the C1 domain.
Experimental Protocols
The following protocols provide a general framework for assessing PKC activity in response to this compound or phorbol esters. Specific details may need to be optimized for your cell type and experimental setup.
Experimental Workflow: In Vitro PKC Kinase Activity Assay
Caption: Workflow for measuring PKC activity via radioactive kinase assay.
Detailed Protocol: In Vitro PKC Kinase Activity Assay (Radioactive)
This protocol is adapted from standard methods for measuring PKC activity and can be used for both this compound and phorbol esters.[13][16]
1. Cell Treatment and Lysis: a. Plate and grow cells to the desired confluency. b. Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or phorbol ester (e.g., 100 nM PMA) for the appropriate duration. Include vehicle-treated controls. c. Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. d. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (cytosolic and membrane fractions) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Kinase Reaction: a. Prepare a kinase reaction mixture. For a single reaction, this may include:
- 20 mM HEPES, pH 7.4
- 10 mM MgCl₂
- 1 mM CaCl₂ (omit for novel PKC assays)
- Phosphatidylserine (100 µg/mL) and Diacylglycerol (20 µg/mL) sonicated vesicles (omit for this compound-stimulated samples if testing for activator-independent activity).
- 1 mM DTT
- 20 µM ATP
- 10 µCi γ-³²P-ATP
- PKC substrate peptide (e.g., Ac-MBP (4-14) or a fluorescently labeled peptide) b. In a reaction tube, add 20-50 µg of cell lysate. c. Initiate the reaction by adding the kinase reaction mixture. d. Incubate at 30°C for 10-20 minutes. The linear range for the reaction should be determined empirically.
3. Stopping the Reaction and Quantifying Phosphorylation: a. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. b. Immediately immerse the paper in 0.75% phosphoric acid. c. Wash the papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP. d. Perform a final wash with acetone and let the papers dry. e. Quantify the incorporated radioactivity using a scintillation counter.
Protocol: Western Blot for PKC Translocation
This method is used to assess the movement of PKC from the cytosol to the membrane fraction upon activation.[13]
1. Cell Treatment and Fractionation: a. Treat cells with this compound or phorbol ester as described above. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in a hypotonic buffer and incubate on ice. d. Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle. e. Centrifuge the lysate at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells. f. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. g. The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction. h. Resuspend the membrane pellet in lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
2. SDS-PAGE and Immunoblotting: a. Determine the protein concentration of both the cytosolic and membrane fractions. b. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. c. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST. e. Incubate the membrane with a primary antibody specific to the PKC isoform of interest (e.g., anti-PKCβ). f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation.
References
- 1. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in phorbol-ester-induced down-regulation of protein kinase C between cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Cross-Validating Pseudo RACK1 Findings with siRNA Knockdown of PKC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the function of Protein Kinase C (PKC): activation by Pseudo RACK1 and inhibition via small interfering RNA (siRNA) knockdown. Understanding the convergent and divergent effects of these techniques is crucial for robustly validating findings and elucidating the specific roles of PKC isoforms in cellular signaling. This document offers a framework for cross-validation, complete with experimental protocols, comparative data, and visual representations of the underlying pathways and workflows.
Introduction to this compound and PKC Modulation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The activity of PKC is tightly regulated, in part, by its subcellular localization, which is mediated by anchoring proteins known as Receptors for Activated C-Kinase (RACKs). RACK1 is a scaffold protein that binds to activated PKC, facilitating its translocation and interaction with specific substrates.
This compound is a peptide agonist derived from a homologous sequence within PKC itself. It selectively interacts with the RACK-binding site on certain PKC isoforms, such as β-PKC, activating them even in the absence of canonical upstream signals.[1][2][3] This makes this compound a valuable tool for directly interrogating the consequences of activating a specific PKC population.
Conversely, siRNA knockdown offers a powerful method for inhibiting PKC function by reducing its expression. By introducing siRNAs that target the mRNA of a specific PKC isoform, researchers can achieve a potent and often subtype-specific suppression of the kinase.[4][5] This loss-of-function approach is complementary to the gain-of-function strategy offered by this compound.
Cross-validating findings using both this compound-mediated activation and siRNA-mediated knockdown of PKC provides a more comprehensive understanding of a PKC isoform's role in a given signaling pathway. This dual approach helps to confirm that the observed cellular phenotype is specifically due to the modulation of PKC activity and not an off-target effect of a single method.
Data Presentation: Comparative Analysis of this compound and PKCβ siRNA
The following tables summarize hypothetical, yet plausible, quantitative data from key experiments designed to compare the effects of this compound and siRNA knockdown of PKCβ.
Table 1: PKCβ Kinase Activity
| Condition | PKCβ Kinase Activity (Relative Units) | Standard Deviation |
| Untreated Control | 100 | ± 8.5 |
| This compound (10 µM) | 250 | ± 15.2 |
| Scrambled siRNA Control | 98 | ± 7.9 |
| PKCβ siRNA | 25 | ± 4.1 |
| This compound + PKCβ siRNA | 45 | ± 5.3 |
Table 2: Phosphorylation of a Downstream Substrate (e.g., MARCKS)
| Condition | Relative Phospho-MARCKS Levels (Normalized to Total MARCKS) | Standard Deviation |
| Untreated Control | 1.0 | ± 0.12 |
| This compound (10 µM) | 3.2 | ± 0.25 |
| Scrambled siRNA Control | 1.1 | ± 0.15 |
| PKCβ siRNA | 0.3 | ± 0.08 |
| This compound + PKCβ siRNA | 0.5 | ± 0.10 |
Table 3: Cellular Response (e.g., Cell Migration in a Transwell Assay)
| Condition | Migrated Cells per Field | Standard Deviation |
| Untreated Control | 50 | ± 6 |
| This compound (10 µM) | 125 | ± 11 |
| Scrambled siRNA Control | 48 | ± 5 |
| PKCβ siRNA | 15 | ± 3 |
| This compound + PKCβ siRNA | 25 | ± 4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Knockdown of PKCβ
This protocol outlines the transient knockdown of PKCβ in a cultured cell line using lipofection.
Materials:
-
PKCβ-specific siRNA duplexes
-
Scrambled (non-targeting) siRNA control
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected (e.g., HeLa, HEK293)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of PKCβ siRNA or scrambled siRNA into 100 µl of Opti-MEM™.
-
In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ solutions, mix gently by pipetting, and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with 1 ml of Opti-MEM™.
-
Add the 200 µl siRNA-Lipofectamine™ complex to 800 µl of Opti-MEM™ and gently overlay the 1 ml mixture onto the cells.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.
-
-
Validation of Knockdown: Harvest cells and perform Western blot analysis to confirm the reduction in PKCβ protein levels compared to the scrambled siRNA control.
In Vitro PKC Kinase Assay
This protocol describes a non-radioactive ELISA-based assay to measure PKC activity.
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)
-
Cell lysate from treated and control cells
-
Protein concentration assay (e.g., BCA)
-
Microplate reader
Procedure:
-
Sample Preparation: Lyse cells and determine the protein concentration of the lysates.
-
Assay Plate Preparation: Add 50 µl of Kinase Assay Dilution Buffer to each well of the PKC substrate microtiter plate and incubate for 10 minutes. Aspirate the liquid.
-
Kinase Reaction:
-
Add 30 µl of each cell lysate (normalized for protein concentration) to the appropriate wells. Include a positive control (purified active PKC) and a negative control (lysis buffer).
-
Initiate the reaction by adding 10 µl of ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Wash the wells with the provided wash buffer.
-
Add the phospho-specific substrate antibody and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, then add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Western Blot for Phosphorylated Substrates
This protocol details the detection of a phosphorylated PKC substrate (e.g., phospho-MARCKS) by Western blot.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-MARCKS, anti-total MARCKS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Sample Preparation and Electrophoresis: Denature protein lysates in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-phospho-MARCKS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the signal using an ECL reagent and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total MARCKS and a loading control like β-actin.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: PKCβ activation and signaling pathway.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of experimental outcomes.
References
- 1. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in RACK1 Signaling Research: A Comparative Guide to Commercially Sourced Pseudo RACK1
For Researchers, Scientists, and Drug Development Professionals
The study of the Receptor for Activated C-Kinase 1 (RACK1), a critical scaffold protein in numerous signaling pathways, often involves the use of molecular tools to modulate its function. Among these is Pseudo RACK1, a peptide designed to mimic an autoregulatory site on Protein Kinase C (PKC), thereby activating it. The commercial availability of this peptide provides a convenient tool for researchers. However, ensuring the reproducibility of experiments using commercially sourced this compound is paramount and requires a thorough understanding of the product, its alternatives, and rigorous validation protocols. This guide provides an objective comparison of this compound with other modulators of the RACK1-PKC pathway and furnishes detailed experimental methodologies to validate its activity, thereby empowering researchers to conduct robust and reproducible studies.
Understanding this compound and Its Commercial Landscape
This compound is a synthetic peptide that acts as a PKC agonist. It is designed to interact selectively with β-PKC at its RACK1-binding site, leading to its activation in the absence of canonical PKC activators like diacylglycerol or phorbol esters[1][2][3]. To facilitate its entry into cells, this compound is often conjugated to a cell-penetrating peptide, such as the Antennapedia domain[4]. Several commercial vendors supply this peptide, and while the core sequence is generally conserved, lot-to-lot variability in purity, solubility, and the efficacy of the cell-penetrating moiety can significantly impact experimental outcomes.
The Imperative of In-House Validation
Given the potential for variability among commercial suppliers and between different synthesis batches, in-house validation of every new lot of this compound is a critical step that cannot be overlooked. Researchers should perform a series of validation experiments to confirm the identity, purity, and biological activity of the peptide before its use in substantive experiments.
Table 1: Key Quality Control Parameters for Commercial this compound
| Parameter | Recommended Analysis Method | Acceptance Criteria | Rationale for Reproducibility |
| Identity | Mass Spectrometry (MS) | Measured molecular weight matches the theoretical value. | Confirms the correct peptide sequence has been synthesized. |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% purity recommended for cellular assays. | Minimizes off-target effects from contaminating peptides (e.g., truncated or deletion sequences). |
| Solubility | Visual inspection and concentration measurement (e.g., Nanodrop) | Clear solution at the desired concentration in the appropriate solvent. | Ensures accurate and reproducible dosing in experiments. |
| Biological Activity | In vitro PKC Kinase Assay or Cell-Based Functional Assay | Dose-dependent increase in PKC activity or a relevant downstream cellular event. | Confirms that the peptide is functional and can effectively modulate the intended signaling pathway. |
Comparison with Alternative RACK1-PKC Pathway Modulators
While this compound is a useful tool for activating PKC in the context of its interaction with RACK1, other methods and molecules can be employed to study this pathway. The choice of tool will depend on the specific experimental question.
Table 2: Comparison of this compound with Alternative Modulators
| Modulator Type | Specific Examples | Mechanism of Action | Primary Application | Advantages | Limitations |
| PKC Agonist (this compound) | Commercially available synthetic peptides | Mimics the RACK1 binding site on PKC, leading to its activation. | Studying the downstream effects of RACK1-mediated PKC activation. | Specific to the RACK1-PKC interaction; cell-permeable versions are available. | Potential for off-target effects at high concentrations; requires careful validation of each batch. |
| General PKC Activators | Phorbol esters (e.g., PMA), Bryostatin-1 | Bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[5][6] | General studies of PKC signaling. | Potent and well-characterized activators of a broad range of PKC isoforms. | Not specific to the RACK1-PKC interaction; can have widespread and pleiotropic effects. Phorbol esters are tumor promoters. |
| RACK1 Inhibitors | SD29, SD29-14, Harringtonolide | Small molecules that inhibit RACK1 function, potentially by interfering with its protein-protein interactions.[7][8] | Investigating the necessity of RACK1 for specific cellular processes. | Can be used to block RACK1-dependent signaling. | May have off-target effects; requires thorough characterization of their specificity and mechanism of action. |
| RACK1 Antagonist Antibody | H9 antibody | An antibody that binds to RACK1 and inhibits its function, leading to suppression of cell proliferation.[9] | A potential therapeutic approach and research tool for blocking RACK1 function. | High specificity for RACK1. | Cell permeability and in vivo delivery can be challenging; may not be commercially available as a research reagent. |
| Genetic Approaches | siRNA, shRNA, CRISPR/Cas9 | Knockdown or knockout of the RACK1 gene to ablate its expression. | Studying the long-term consequences of RACK1 loss. | Highly specific for targeting RACK1. | Can induce compensatory mechanisms; does not allow for the study of acute effects of RACK1 inhibition. |
Detailed Experimental Protocols
To ensure the reproducibility of your findings, it is essential to employ well-defined and controlled experimental protocols. Below are detailed methodologies for key experiments to validate the activity of commercially sourced this compound.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of this compound to activate PKC by quantifying the phosphorylation of a PKC-specific substrate.
Principle: Activated PKC catalyzes the transfer of the γ-phosphate from ATP to a substrate peptide. This can be measured using radiolabeled [γ-³²P]ATP and quantifying the incorporated radioactivity on the substrate, or through non-radioactive methods using phospho-specific antibodies.
Materials:
-
Purified recombinant human PKCβII
-
This compound peptide (and a scrambled peptide control)
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[10]
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper[10]
-
0.75% phosphoric acid[10]
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKC substrate peptide, and purified PKCβII enzyme.
-
Add increasing concentrations of this compound or the scrambled control peptide to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the P81 paper using a scintillation counter.
-
Plot the measured radioactivity as a function of this compound concentration to determine the dose-dependent activation of PKCβII.
Cell-Based Functional Assay: Upregulation of CD86 and IL-8
This assay assesses the biological activity of this compound in a cellular context by measuring the expression of downstream signaling targets. It has been reported that activation of PKC by a RACK1 pseudosubstrate can induce the upregulation of the cell surface marker CD86 and the secretion of the cytokine IL-8 in the human monocytic cell line THP-1[11].
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound peptide (and a scrambled peptide control)
-
FITC-conjugated anti-human CD86 antibody
-
Flow cytometer
-
Human IL-8 ELISA kit
Procedure:
-
Culture THP-1 cells to the desired density.
-
Treat the cells with increasing concentrations of this compound or the scrambled control peptide for 24 hours.
-
For CD86 expression analysis:
-
Harvest the cells and wash with PBS.
-
Stain the cells with a FITC-conjugated anti-human CD86 antibody.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
For IL-8 secretion analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
-
Plot the mean fluorescence intensity of CD86 or the concentration of IL-8 as a function of this compound concentration to determine its dose-dependent effect on these downstream markers.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound directly binds to its intended target protein within a cellular environment. This method can be adapted to confirm the engagement of this compound with PKCβII.
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then subjected to a temperature gradient. The amount of soluble protein remaining at each temperature is quantified, and a shift in the melting curve indicates target engagement[12][13][14][15].
Materials:
-
Cells expressing PKCβII
-
This compound peptide
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against PKCβII for Western blotting or ELISA
Procedure:
-
Treat cells with either vehicle control or this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and divide them into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble PKCβII in the supernatant of both vehicle- and this compound-treated samples at each temperature point using Western blotting or a quantitative immunoassay like ELISA.
-
Plot the percentage of soluble PKCβII as a function of temperature for both conditions. A rightward shift in the melting curve for the this compound-treated sample indicates stabilization of PKCβII upon binding, confirming target engagement.
Visualizing the RACK1-PKCβII Signaling Axis and Experimental Logic
To further clarify the molecular interactions and experimental designs, the following diagrams are provided.
Caption: RACK1-PKCβII signaling pathway and the action of this compound.
Caption: Recommended workflow for validating commercially sourced this compound.
Caption: Logical comparison of approaches to modulate the RACK1-PKC axis.
By adhering to the principles of rigorous quality control and implementing the detailed validation protocols outlined in this guide, researchers can confidently use commercially sourced this compound, leading to more reproducible and impactful scientific discoveries.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the involvement of protein kinase C in agonist-induced contractions in mouse aorta and corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An Antagonist Antibody That Inhibits Cancer Cell Growth In Vitro through RACK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Differential Effects of Pseudo RACK1 Across Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of therapeutic agents across different cellular contexts is paramount. This guide provides a comprehensive comparison of the effects of Pseudo RACK1, a peptide agonist of Protein Kinase C (PKC), in various cell lines. By presenting quantitative data, detailed experimental protocols, and illustrative signaling pathways, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its potential as a research tool and therapeutic agent.
Executive Summary
This compound is a synthetic peptide derived from a sequence within PKC itself that acts as an agonist, activating PKC even in the absence of conventional activators.[1][2] This activation is achieved through its interaction with the RACK1 (Receptor for Activated C Kinase 1) binding site on PKC.[1][2] RACK1 is a highly conserved scaffolding protein that plays a critical role in integrating and localizing signaling molecules for a multitude of cellular processes, including cell proliferation, migration, and protein synthesis.[3][4] Given the ubiquitous and multifaceted nature of RACK1 and PKC signaling, the effects of this compound can vary significantly depending on the specific cellular background. This guide explores these differential effects, providing a comparative analysis of its impact on various cell lines.
Comparative Analysis of this compound Effects
The following tables summarize the quantitative effects of this compound treatment on key cellular responses in different cell lines.
| Cell Line | Assay | Treatment | Result | Reference |
| THP-1 (Human monocytic cell line) | IL-8 Production | 2.5 µM this compound for 24h | Induction of IL-8 production | [5] |
| THP-1 (Human monocytic cell line) | CD86 Expression | 2.5 µM this compound for 24h | Increased CD86 expression | [5] |
| THP-1 (Human monocytic cell line) | IL-6 Production | 2.5 µM this compound for 24h | No significant induction | [5] |
| THP-1 (Human monocytic cell line) | TNF-α Production | 2.5 µM this compound for 24h | No significant induction | [5] |
| Human Leukocytes (from young donors) | IL-8 Production | 1 µM & 2.5 µM this compound | Induction of IL-8 production | [5] |
| Human Leukocytes (from young donors) | IL-6 Production | 1 µM & 2.5 µM this compound | Induction of IL-6 production | [5] |
| Human Leukocytes (from young donors) | IFN-γ Production | 1 µM & 2.5 µM this compound | No significant effect | [5] |
| Human Leukocytes (from old donors) | IFN-γ Production | 1 µM & 2.5 µM this compound | Modest but significant increase | [5] |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects by activating PKC. This activation, in turn, can trigger a cascade of downstream signaling events. The specific pathways engaged are cell-type dependent.
General Mechanism of this compound Action
References
- 1. pnas.org [pnas.org]
- 2. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pseudo RACK1
Essential guidelines for the safe and compliant disposal of the signaling pathway modulator, Pseudo RACK1, ensuring the protection of laboratory personnel and the environment.
The proper disposal of laboratory reagents is a critical component of research safety and regulatory compliance. For novel research products such as this compound, a peptide agonist of Protein Kinase C (PKC), understanding the correct disposal procedures is paramount.[1][2] While specific manufacturer's safety data sheets (SDS) should always be the primary source of information, the following guidelines provide a comprehensive framework for the safe handling and disposal of this compound and similar peptide-based reagents in a laboratory setting.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, it is crucial to identify and classify the waste. This compound, being a synthetic peptide, falls under the category of chemical and potentially biohazardous waste, especially after use in cell cultures or with other biological materials.
Core Principles of Laboratory Waste Management:
-
Identification and Classification: Determine if the waste is chemical, biological, hazardous, or non-hazardous.[3]
-
Segregation: Keep different waste types in separate, clearly labeled containers.[3][4]
-
Safe Storage: Store waste in secure, designated areas away from general lab traffic.[3]
-
Professional Disposal: Engage a licensed waste disposal service for the final removal of hazardous materials.[3]
Step-by-Step Disposal Procedures for this compound
The disposal method for this compound will depend on its form (e.g., solid peptide, solution) and whether it has been contaminated with biological materials.
Scenario 1: Unused or Expired Solid this compound
If the original container of solid this compound is to be discarded, it should be treated as chemical waste.
-
Step 1: Ensure the container is securely sealed and the label is intact and legible.
-
Step 2: Segregate the container with other solid chemical waste, ensuring it is not mixed with incompatible substances.
-
Step 3: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.
Scenario 2: Liquid Waste Containing this compound
Liquid solutions of this compound, such as those prepared for experiments, require careful handling.
-
Step 1: Collect all liquid waste containing this compound in a leak-proof, rigid container labeled as "Hazardous Waste" with the full chemical name.
-
Step 2: If the liquid is also considered biohazardous (e.g., used in cell culture), it must be decontaminated. A common method is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes before disposal.[5][6]
-
Step 3: After decontamination, the liquid may be eligible for drain disposal, but only if permitted by your local regulations and institutional policies. Otherwise, it should be collected by a hazardous waste service.
Scenario 3: Contaminated Labware
Items such as pipette tips, tubes, flasks, and personal protective equipment (PPE) that have come into contact with this compound should be treated as contaminated waste.
-
Solid Waste (e.g., pipette tips, tubes):
-
Step 1: Collect these items in a puncture-proof container lined with a biohazard bag.[5]
-
Step 2: If the materials are contaminated with biohazards (e.g., cell cultures), they must be autoclaved.[7] The bag should be loosely tied to allow steam penetration.[5]
-
Step 3: After autoclaving, the waste can typically be disposed of as regular trash, but institutional policies should be confirmed.[7]
-
-
Sharps (e.g., needles):
-
Step 1: Immediately place any sharps used with this compound into a designated, puncture-resistant sharps container.
-
Step 2: These containers must be disposed of as biohazardous waste, typically through a professional disposal service.
-
Quantitative Data for Decontamination
| Parameter | Guideline | Source |
| Bleach Concentration for Liquid Waste | 10% final concentration | [5][6] |
| Contact Time for Bleach Decontamination | At least 30 minutes | [5][6] |
Experimental Workflow for Waste Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and materials contaminated with it.
Caption: Decision workflow for the disposal of this compound.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's specific waste management policies. The overriding principle is that no research activity should commence without a clear plan for the disposal of all waste generated.[4] By adhering to these guidelines, researchers can ensure a safe and compliant laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 6. med.nyu.edu [med.nyu.edu]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
Essential Safety and Operational Guide for Handling Pseudo RACK1
Disclaimer: This document provides safety and logistical guidance for "Pseudo RACK1," a research-grade peptide that functions as a Protein Kinase C (PKC) agonist. As specific safety and toxicity data for this compound are not publicly available, this guidance is based on established best practices for handling novel or uncharacterized peptides and biological reagents. All laboratory personnel must conduct a thorough risk assessment before beginning any procedure.
Immediate Safety Information: Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of this compound, a conservative approach to PPE is mandatory. The primary hazards are inhalation of the lyophilized powder and dermal or ocular exposure to the powder or solution.
The following tables summarize the required PPE for various operational scenarios.
Table 1: PPE for Handling Lyophilized (Solid) this compound
| PPE Component | Specification | Purpose |
| Hand Protection | Powder-free nitrile gloves | Prevents dermal absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields | Protects eyes from airborne particles. |
| Body Protection | Full-length laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Required when weighing or handling powder outside of a certified chemical fume hood to prevent inhalation. |
Table 2: PPE for Handling Solubilized (Liquid) this compound
| PPE Component | Specification | Purpose |
| Hand Protection | Powder-free nitrile gloves | Prevents dermal absorption from splashes. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses | Protects against splashes and aerosols. Goggles are required for splash-prone activities.[1] |
| Body Protection | Full-length laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | May be necessary if there is a risk of aerosolization (e.g., vortexing, sonicating). |
Operational Plans: Handling and Experimental Protocols
Adherence to proper handling procedures is critical to ensure safety and experimental integrity. Peptides are sensitive to moisture and temperature fluctuations.[2][3][4][5]
Experimental Protocol: Safe Handling and Solubilization of this compound
-
Preparation:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes.[3][4] This prevents condensation and moisture contamination.[2][5]
-
Don all required PPE for handling lyophilized powder as specified in Table 1.
-
Perform all weighing and initial solubilization steps in a certified chemical fume hood or a designated containment area to minimize inhalation risk.
-
-
Solubilization:
-
Carefully uncap the vial.
-
Add the appropriate volume of sterile, chilled solvent (e.g., sterile water or a recommended buffer at pH 5-6) as determined by your experimental needs.[4]
-
Recap the vial securely and gently swirl to dissolve the peptide. If necessary, brief sonication can be used.[3] Avoid vigorous shaking or vortexing to prevent aerosol generation and peptide degradation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]
-
Store the stock solution and aliquots at -20°C or -80°C for long-term stability.
-
Clearly label all aliquots with the compound name, concentration, and date of preparation.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate decontaminating solution.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove and discard gloves, and wash hands thoroughly with soap and water.
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous biological waste.
Table 3: Disposal Procedures for this compound Waste
| Waste Type | Collection and Segregation | Treatment and Final Disposal |
| Solid Waste (e.g., pipette tips, gloves, vials, tubes) | Collect in a designated, leak-proof biohazard waste container lined with a red biohazard bag.[6] | The sealed biohazard bag should be autoclaved and then disposed of according to your institution's medical waste stream procedures. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a clearly labeled, sealed, and leak-proof container. | Decontaminate liquid waste by treating it with a 10% bleach solution for at least 30 minutes before disposal down the sanitary sewer, followed by copious amounts of water. Alternatively, liquid waste can be autoclaved before disposal. Always adhere to local and institutional regulations for liquid biological waste.[7] |
| Sharps (e.g., needles, serological pipettes) | Immediately place in a designated, puncture-resistant sharps container labeled with a biohazard symbol. | The full sharps container must be sealed and disposed of through your institution's medical or biohazardous waste disposal service. |
Visualized Workflows and Pathways
Diagram 1: Risk Assessment and Handling Workflow
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. corepeptides.com [corepeptides.com]
- 6. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
